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3-(5-Chlorothien-2-yl)-L-alanine Documentation Hub

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  • Product: 3-(5-Chlorothien-2-yl)-L-alanine
  • CAS: 911471-88-0

Core Science & Biosynthesis

Foundational

A Comparative Analysis of 5-Chlorothiophene and Phenyl Ring Electronic Properties in Peptide-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of non-natural amino acids and bioisosteric rep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of non-natural amino acids and bioisosteric replacements for canonical residues is a cornerstone of modern peptide-based drug design. Among these, aromatic and heteroaromatic moieties play a pivotal role in dictating molecular recognition, conformational stability, and overall bioactivity. This guide provides a comprehensive technical analysis of the electronic properties of the 5-chlorothiophene moiety in comparison to the well-established phenyl ring when integrated into peptide scaffolds. We will delve into the nuanced electronic differences, their impact on non-covalent interactions and peptide conformation, and provide field-proven experimental and computational methodologies for their characterization. This document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage these building blocks for the rational design of next-generation peptide therapeutics.

Introduction: The Significance of Aromatic and Heteroaromatic Moieties in Peptides

Aromatic residues, such as phenylalanine and tyrosine, are fundamental to the structure and function of proteins and peptides. Their phenyl rings contribute to the hydrophobic core, engage in crucial π-stacking and cation-π interactions, and can act as key pharmacophoric elements for receptor binding.[1][2] The electronic nature of these rings, however, is not static and can be modulated through substitution, influencing everything from peptide self-assembly to their potential as therapeutic agents.[3][4]

The concept of bioisosterism, the replacement of one chemical group with another to create a new compound with similar biological properties, has led to the exploration of heteroaromatic rings as phenyl surrogates.[5][6] Thiophene, a five-membered sulfur-containing heterocycle, is a prominent example of a bioisostere for the benzene ring.[7][8] Its derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic relevance.[9][10] This guide specifically focuses on 5-chlorothiophene, a halogenated derivative that introduces further electronic perturbations with significant implications for peptide design.

The Phenyl Ring: A Well-Understood but Modifiable Scaffold

The phenyl ring of phenylalanine is a cornerstone of peptide structure. Its sp2-hybridized carbons create a delocalized π-electron system, rendering it largely non-polar and capable of engaging in a variety of non-covalent interactions.

Electronic Characteristics

The phenyl group is generally considered to be electron-withdrawing via an inductive effect due to the higher electronegativity of sp2-hybridized carbons compared to sp3-hybridized carbons.[11] However, it can also donate electron density through resonance. This dual nature allows it to participate in a range of interactions. The electronic properties of the phenyl ring can be finely tuned by adding substituents, which can either donate or withdraw electron density, thereby altering its interaction profile.[4]

Role in Peptide Structure and Function

Within a peptide, the phenyl ring of a phenylalanine residue can:

  • Stabilize Conformation: Through hydrophobic collapse and specific aromatic-aromatic (π-π stacking, T-shaped) or CH-π interactions.[1][12] These interactions can significantly influence the adoption of secondary structures like β-hairpins.[1]

  • Mediate Molecular Recognition: By fitting into hydrophobic pockets of target proteins or participating in cation-π interactions with positively charged residues.

  • Facilitate Electron Transfer: The aromatic ring can act as a stepping stone for long-distance electron transfer within proteins.[13]

5-Chlorothiophene: A Heteroaromatic Bioisostere with Unique Electronic Features

Thiophene itself is considered an electron-rich aromatic system, more reactive towards electrophilic substitution than benzene.[7][9] The introduction of a chlorine atom at the 5-position introduces significant electronic modifications.

Electronic Characteristics of 5-Chlorothiophene

The 5-chlorothiophene moiety presents a more complex electronic profile compared to the phenyl ring:

  • Aromaticity and Electron Distribution: Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, with the sulfur atom contributing a lone pair to the system.[7][8] This results in a higher electron density compared to benzene.

  • Inductive and Resonance Effects of Chlorine: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). Simultaneously, it can donate electron density to the ring through resonance (+R) via its lone pairs. The interplay of these opposing effects alters the electron distribution and reactivity of the thiophene ring.

  • Potential for Halogen Bonding: A key feature of the chlorine substituent is its ability to participate in halogen bonding.[14][15] This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile.[15] This provides an additional mode of interaction not available to the unsubstituted phenyl ring.

Impact on Peptide Properties

Replacing a phenyl ring with 5-chlorothiophene in a peptide can lead to:

  • Altered Non-Covalent Interactions: The modified electronic distribution can influence π-stacking and other aromatic interactions.[16][17] The presence of the sulfur atom can lead to chalcogen bonding, another type of non-covalent interaction.[16][17] Furthermore, the chlorine atom introduces the possibility of halogen bonding, which can be a powerful tool for directing molecular assembly and enhancing binding affinity.[14][15]

  • Modified Peptide Conformation: The distinct size, shape, and electronic properties of the 5-chlorothiophene ring can induce changes in the local and global conformation of the peptide.[18] This can be leveraged to favor specific bioactive conformations.[19]

  • Modulated Biological Activity: The altered interaction profile and conformation can lead to significant changes in the peptide's biological activity, potentially enhancing potency, selectivity, or metabolic stability.[5][20] Thiophene derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[21][22][23]

Comparative Data Summary

PropertyPhenyl Ring5-ChlorothiopheneKey Implications for Peptides
Aromaticity HighHigh, but with different electron distributionInfluences π-stacking and other aromatic interactions.
Electronic Nature Electron-withdrawing (inductive), can be donating (resonance)Electron-rich ring, with electron-withdrawing chlorineAlters the electrostatic potential surface and interaction profile.
Key Non-Covalent Interactions π-π stacking, CH-π, cation-ππ-π stacking, CH-π, halogen bonding, chalcogen bondingProvides additional and potentially stronger directional interactions.
Size and Shape Six-membered ringFive-membered ringCan alter steric fit in binding pockets.
Metabolic Stability Susceptible to oxidationCan exhibit different metabolic pathwaysMay lead to improved pharmacokinetic properties.

Experimental and Computational Methodologies

A multi-faceted approach combining experimental and computational techniques is crucial for a thorough understanding of the impact of these aromatic moieties on peptide properties.

Peptide Synthesis

The synthesis of peptides containing non-canonical amino acids like 5-chlorothiophene-alanine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[24][25]

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat Steps 2-4 Wash->Repeat for each amino acid Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Purification 6. Purification Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol: Fmoc-SPPS of a Peptide Containing 5-Chlorothiophene-Alanine

  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., Fmoc-5-chlorothiophene-alanine) with a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[26][27]

Sample 1. Peptide Sample Preparation Acquisition 2. NMR Data Acquisition (1D, 2D TOCSY, NOESY) Sample->Acquisition Processing 3. Data Processing Acquisition->Processing Assignment 4. Resonance Assignment Processing->Assignment Restraints 5. NOE-based Distance Restraint Generation Assignment->Restraints Calculation 6. Structure Calculation Restraints->Calculation Validation 7. Structure Validation Calculation->Validation

Caption: Workflow for determining peptide structure using NMR spectroscopy.

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information about the sample's purity and the presence of aromatic protons.[28]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Upfield shifts of aromatic proton resonances can indicate specific aromatic interactions.[1][2]

Probing Electronic Interactions

Fluorescence spectroscopy is a sensitive technique for studying the local environment of aromatic residues and can be used to probe changes in peptide conformation and binding events.[29][30]

Sample 1. Prepare Peptide Solutions Excitation 2. Set Excitation Wavelength Sample->Excitation Emission 3. Measure Emission Spectrum Excitation->Emission Analysis 4. Analyze Spectral Shifts and Intensity Changes Emission->Analysis Model 1. Build Peptide Model DFT 2. DFT Calculations (Electronic Properties) Model->DFT MD 3. MD Simulations (Conformational Dynamics) Model->MD Analysis 4. Trajectory Analysis MD->Analysis

Caption: A general workflow for the computational analysis of peptides.

  • DFT Calculations: Can be used to calculate the electrostatic potential surfaces of the phenyl and 5-chlorothiophene rings, providing a visual representation of their electron distribution and potential for interaction. [31]* MD Simulations: Can be used to explore the conformational landscape of the peptides and identify stable secondary structures and key intramolecular interactions.

Conclusion and Future Perspectives

The choice between a phenyl ring and a 5-chlorothiophene moiety in a peptide is a strategic decision that can profoundly impact its properties. While the phenyl ring provides a well-characterized hydrophobic and aromatic scaffold, 5-chlorothiophene offers a unique set of electronic features, including a modified electron distribution and the capacity for halogen and chalcogen bonding. These additional interaction capabilities open up new avenues for rational drug design, allowing for the fine-tuning of binding affinities and specificities.

The methodologies outlined in this guide provide a robust framework for the synthesis and characterization of peptides containing these moieties. A synergistic approach, combining high-fidelity synthesis, detailed structural analysis through NMR, sensitive biophysical characterization via fluorescence spectroscopy, and insightful computational modeling, will be paramount in unlocking the full potential of 5-chlorothiophene and other halogenated heteroaromatics in the development of novel and effective peptide-based therapeutics.

References

  • Tanwar, A. S., & Meyer, F. (2025). Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences. CrystEngComm.
  • (2023). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design.
  • N/A. (N/A). Expanding chalcogen bonds in thiophenes to interactions with halogens.
  • N/A. (N/A). Halogenated Thiophenes Serve as Solvent Additive in Mediating Morphology and Reaching Efficient Organic Solar Cells.
  • Tanwar, A. S., & Meyer, F. (2025). Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences. CrystEngComm.
  • N/A. (N/A).
  • N/A. (N/A). phenyl ring substituents: Topics by Science.gov. Science.gov.
  • N/A. (N/A). NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. Academia.edu.
  • N/A. (2025).
  • N/A. (2025).
  • Asano, A., et al. (2024).
  • N/A. (2022). Why thiophene is commonly used in drugs?. ChemicalBook.
  • N/A. (N/A). Inductive effect of phenyl ring. ECHEMI.
  • N/A. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. PubMed.
  • N/A. (N/A). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • N/A. (N/A). Bioisosterism in Medicinal Chemistry.
  • N/A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
  • N/A. (2022).
  • N/A. (N/A). NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. SciSpace.
  • N/A. (N/A). Supporting Information: Peptide modification confirmation via H NMR:. The Royal Society of Chemistry.
  • N/A. (N/A). peptide nmr. N/A.
  • N/A. (N/A). Biological Diversity of Thiophene: A Review.
  • N/A. (2023).
  • N/A. (2021).
  • N/A. (2025). Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. Benchchem.
  • N/A. (2025). Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology.
  • N/A. (N/A). Fluorescence Spectroscopy of Peptides.
  • N/A. (2020). Convergent Synthesis of Thioether Containing Peptides. PMC.
  • N/A. (N/A). Synthesis of peptides. AWS.
  • N/A. (N/A). Fluorescence Spectroscopy in Peptide and Protein Analysis. CMB-UNITO.
  • N/A. (N/A).
  • N/A. (N/A). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. PMC.
  • N/A. (2020).
  • N/A. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. PMC.
  • N/A. (N/A). 5-Phenyl thiophene amino phenol derivatives: Synthesis, spectroscopic characterization, computational study and antimicrobial activity.
  • N/A. (N/A). solid phase peptide. Moodle@Units.
  • N/A. (2024).
  • N/A. (N/A).
  • N/A. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PMC.
  • N/A. (N/A). Distinct Electrostatic Interactions Govern the Chiro-Optical Properties and Architectural Arrangement of Peptide-Oligothiophene. Diva-portal.org.
  • N/A. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • N/A. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • N/A. (2018).
  • N/A. (N/A).
  • N/A. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry.
  • N/A. (N/A). Quantifying residue-specific conformational dynamics of a highly reactive 29-mer peptide. DSpace@MIT.
  • N/A. (N/A).

Sources

Exploratory

Comparative Physicochemical Profiling: 3-(5-Chlorothien-2-yl)-L-alanine vs. L-Phenylalanine

Executive Summary In the rational design of peptide-based therapeutics and peptidomimetics, L-Phenylalanine (Phe) serves as a ubiquitous hydrophobic anchor. However, its metabolic susceptibility and limited electronic di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of peptide-based therapeutics and peptidomimetics, L-Phenylalanine (Phe) serves as a ubiquitous hydrophobic anchor. However, its metabolic susceptibility and limited electronic diversity often necessitate the use of bioisosteres.

3-(5-Chlorothien-2-yl)-L-alanine (5-Cl-Tha) emerges as a high-value "super-isostere." It does not merely mimic Phenylalanine; it enhances the physicochemical profile by introducing significant lipophilicity, blocking metabolic hotspots, and offering a polarized halogen bond donor.

This guide provides a rigorous technical comparison of these two moieties, focusing on lipophilicity (LogD), electronic character, and experimental validation protocols.

Structural & Electronic Basis

The core distinction lies in the aromatic side chain: the carbocyclic benzene ring of Phe versus the heterocyclic 5-chlorothiophene ring of 5-Cl-Tha.

Bioisosterism and Sterics

Thiophene is a classical isostere of benzene. The sulfur atom in the ring is roughly equivalent in steric bulk to a


 vinylene group. However, the introduction of the chlorine atom at the 5-position (para-like orientation relative to the alanine backbone) drastically alters the molecular volume and electronic surface.
  • L-Phenylalanine: Planar, electron-neutral to slightly electron-rich (quadrupole moment). Interactions are dominated by

    
     stacking and hydrophobic displacement.
    
  • 5-Cl-Tha: The thiophene ring is

    
    -excessive (electron-rich), but the 5-chloro substituent is electron-withdrawing (
    
    
    
    -induction). This creates a unique electrostatic landscape where the chlorine atom presents a
    
    
    -hole
    —a region of positive electrostatic potential capable of forming "Halogen Bonds" with backbone carbonyls or active site residues.
Visualization of Bioisosteric Logic

Bioisostere_Logic Phe L-Phenylalanine (Benzene Core) Thiophene Thienylalanine (Thiophene Core) Phe->Thiophene Classical Isosterism (S ~ CH=CH) Prop_Phe Hydrophobic Pi-Stacking Phe->Prop_Phe Cl_Tha 5-Cl-Thienylalanine (Halogenated Heterocycle) Thiophene->Cl_Tha C5 Chlorination Prop_Thio S-Oxidation Risk Similar Lipophilicity Thiophene->Prop_Thio Prop_Cl Enhanced Lipophilicity (+0.7 LogP) Metabolic Block (C5) Halogen Bonding (Sigma Hole) Cl_Tha->Prop_Cl Optimization

Figure 1: Evolution from Phenylalanine to 5-Cl-Thienylalanine, highlighting the physicochemical gains.

Lipophilicity Analysis (LogP/LogD)

Lipophilicity is the primary driver for membrane permeability and hydrophobic binding affinity.

Quantitative Comparison

While L-Phe is a standard for hydrophobicity, 5-Cl-Tha is significantly more lipophilic. This increase is predictable using Hansch-Leo substituent constants (


-values).
PropertyL-Phenylalanine (Phe)3-(5-Chlorothien-2-yl)-L-alanineDelta / Impact
Side Chain Benzyl5-Chlorothienyl-2-methylHeterocyclic Switch
LogP (Zwitterion) ~ -1.38~ -0.9 to -0.6 (Est.)More Lipophilic
Side Chain

-Value
+2.0 (Ref)~ +2.5+0.5 to +0.7 increase
Electronic Character

-Cloud Donor

-Hole Donor (Cl)
Halogen Bonding
Metabolic Liability Para-hydroxylationS-oxidation (Blocked by Cl)Increased Stability

Note: The Chlorine atom typically adds +0.71 to the LogP of an aromatic system. While the Thiophene ring itself is slightly less lipophilic than Benzene (due to the polarizable Sulfur), the addition of Chlorine pushes the net lipophilicity of 5-Cl-Tha above that of Phe.

Implications for Drug Design
  • Potency: The increased lipophilicity allows 5-Cl-Tha to fill hydrophobic pockets more effectively, often resulting in 3-10x potency gains if the pocket can accommodate the larger Cl atom (approx. 1.8 Å radius).

  • Permeability: Higher LogD at physiological pH (7.4) correlates with improved passive membrane transport.

Experimental Protocol: Lipophilicity Determination

Measuring the lipophilicity of unnatural amino acids requires precision because they exist as zwitterions at neutral pH. The traditional Shake-Flask method is often unsuitable due to low solubility in the octanol phase.

Recommended Method: Chromatographic Hydrophobicity Index (CHI) via RP-HPLC.

Principle

Retention time (


) on a C18 column under isocratic conditions correlates linearly with LogP. By using a set of standards with known LogP values, the LogP of 5-Cl-Tha can be interpolated.
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water (suppresses ionization of -COOH).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standards: Glycine, L-Alanine, L-Phenylalanine, L-Tryptophan, and a highly lipophilic standard like Fmoc-Phe (for range).

Workflow Diagram (Graphviz)

HPLC_Protocol Start Start: Sample Preparation Prep Dissolve 5-Cl-Tha & Standards (1 mM in H2O/MeOH 50:50) Start->Prep Equil Equilibrate HPLC System Isocratic: 30% B / 70% A Flow: 1.0 mL/min Prep->Equil Inject Inject Standards (Phe, Trp, etc.) Record Retention Time (tR) Equil->Inject Calib Construct Calibration Curve LogP = m * log(k') + c Inject->Calib SampleRun Inject 5-Cl-Tha Sample Measure tR Calib->SampleRun Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 SampleRun->Calc Result Interpolate LogP from Curve Calc->Result

Figure 2: Chromatographic Hydrophobicity Index (CHI) determination workflow.

Step-by-Step Protocol
  • Dead Time Determination (

    
    ):  Inject Uracil or NaNO3 to determine the column dead time (unretained time).
    
  • Standard Run: Inject the standard amino acids. Calculate the capacity factor

    
     for each:
    
    
    
    
  • Calibration: Plot known LogP values (Y-axis) vs.

    
     (X-axis). Ensure 
    
    
    
    .
  • Sample Analysis: Inject 5-Cl-Tha under identical conditions.

  • Calculation: Use the linear regression equation to solve for the LogP of 5-Cl-Tha.

Self-Validating Check: If the calculated LogP of 5-Cl-Tha is not higher than that of Phe (approx -1.38), check the column performance or mobile phase pH. The Cl-substituent must increase retention on a C18 column.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for -values and Cl-substitution effects).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 47(33), 6114-6127. (Mechanistic basis for Cl-Thiophene interactions).
  • Valko, K., et al. (1997). "Chromatographic Hydrophobicity Index (CHI) for the Estimation of Lipophilicity." Journal of Chromatography A, 790(1-2), 11-27. (Protocol basis).

Protocols & Analytical Methods

Method

Application Note: Solid Phase Peptide Synthesis of Fmoc-3-(5-Chlorothien-2-yl)-L-alanine

[1] Introduction & Scientific Context Fmoc-3-(5-Chlorothien-2-yl)-L-alanine (CAS: 130309-35-2) is a non-canonical amino acid frequently employed in medicinal chemistry as a phenylalanine isostere.[1] Structurally, the 5-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Context

Fmoc-3-(5-Chlorothien-2-yl)-L-alanine (CAS: 130309-35-2) is a non-canonical amino acid frequently employed in medicinal chemistry as a phenylalanine isostere.[1] Structurally, the 5-chlorothiophene moiety offers unique electronic and steric properties compared to the native phenyl ring. The chlorine atom at the 5-position serves two critical functions in drug design: it increases lipophilicity (enhancing membrane permeability) and blocks the metabolically labile para-position equivalent, potentially improving metabolic stability.

From a synthesis perspective, this residue presents specific challenges. While the chlorine substituent deactivates the thiophene ring towards electrophilic aromatic substitution (reducing the risk of alkylation during cleavage compared to unsubstituted thienylalanine), the sulfur atom remains susceptible to oxidation. Furthermore, as an electron-deficient aromatic system, the coupling kinetics can differ slightly from standard phenylalanine.

This protocol details a robust Fmoc solid-phase peptide synthesis (SPPS) methodology optimized to preserve the integrity of the chlorothiophene ring while ensuring high coupling efficiency and optical purity.

Critical Reagent Selection

To ensure reproducibility and minimize side reactions, the following reagent grades and specifications are required:

ReagentSpecificationRationale
Fmoc-3-(5-Chlorothien-2-yl)-L-alanine >98% chiral purityHigh optical purity is essential; thienylalanines can be prone to base-catalyzed racemization.[1]
Coupling Reagents DIC / Oxyma PurePreferred: Carbodiimide/Oxime activation minimizes racemization compared to phosphonium/uronium salts (HBTU/HATU) in sensitive heterocycles.
Solvent (DMF) Amine-free, DryDimethylamine contaminants in DMF can cause premature Fmoc removal.[1]
Cleavage Scavengers DODT or EDTCritical: The thiophene sulfur requires thiols (3,6-dioxa-1,8-octanedithiol or ethanedithiol) to prevent oxidation and scavenge t-butyl cations.[1]

Experimental Protocol

Resin Preparation & Swelling[2][3][4]
  • Resin Choice: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).[1][2]

  • Loading: Low loading resins (0.3 – 0.6 mmol/g) are recommended to reduce aggregation risks, as thienylalanine peptides are often hydrophobic.

  • Procedure:

    • Weigh resin into the reaction vessel.

    • Add DMF (10 mL/g resin).

    • Swell for 30–60 minutes at room temperature (RT) with gentle agitation.

    • Drain DMF.[3]

Fmoc Deprotection

Standard deprotection conditions are generally safe for this residue.

  • Reagent: 20% Piperidine in DMF (v/v). Optionally add 0.1M HOBt to suppress aspartimide formation if Asp is present in the sequence.

  • Cycle:

    • Treat with 20% Piperidine/DMF for 3 minutes. Drain.

    • Treat with fresh 20% Piperidine/DMF for 12 minutes. Drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine, which would consume coupling reagents.

Activation & Coupling (The "Senior Scientist" Approach)

While HBTU/DIPEA is common, DIC/Oxyma is the superior choice for this specific residue to mitigate racemization risks associated with the electron-withdrawing chlorine on the aromatic ring.

Protocol (0.1 mmol scale):

  • Calculate: Use 3–4 equivalents (eq) of Fmoc-3-(5-Chlorothien-2-yl)-L-alanine relative to resin loading.

  • Dissolve: Dissolve the amino acid and Oxyma Pure (3-4 eq) in minimal DMF.

  • Activate: Add DIC (3-4 eq). Do not pre-activate for >2 minutes.

  • Reaction: Add the mixture immediately to the resin.

  • Time: Agitate for 60–90 minutes at RT.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • If positive (blue beads):[1] Re-couple using HATU/DIPEA (3 eq) for 45 minutes.

    • If negative (colorless): Proceed to washing.[4][5]

Cleavage & Side-Chain Deprotection

Warning: This is the step with the highest risk of damaging the chlorothiophene moiety.

  • Risk: The sulfur in the thiophene ring can oxidize to sulfoxide.

  • Mitigation: Use a high-scavenger cocktail containing a thiol.[1]

Cocktail "Reagent K" Variant:

  • TFA (Trifluoroacetic acid): 82.5%[1]

  • Phenol: 5% (Scavenges tyrosine/tryptophan radicals)[1]

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc groups)[1]

  • Water: 5% (Hydrolysis of esters)[1]

  • DODT (or EDT): 2.5% (Crucial for protecting the Thiophene Sulfur)

Procedure:

  • Wash resin with DCM (3x) to remove DMF traces.

  • Add Cleavage Cocktail (10 mL/g resin).

  • Agitate for 2.5 – 3 hours at RT. Note: The chlorine substituent renders the ring slightly less electron-rich, so electrophilic scavenging is efficient, but oxidation protection remains necessary.

  • Precipitate peptide in cold diethyl ether (-20°C).

  • Centrifuge, decant, and wash pellet 2x with cold ether.

Process Visualization

The following diagram illustrates the optimized logic flow for incorporating this specific unnatural amino acid, highlighting the decision points that protect the chemical integrity of the molecule.

G Start Start: Resin Swelling (DMF, 60 min) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activation Activation Strategy Select: DIC + Oxyma Pure Wash1->Activation Coupling Coupling Reaction (3-4 eq AA, 60-90 min) Activation->Coupling Low Racemization Risk Check Kaiser Test Coupling->Check Recouple Re-couple (HATU/DIPEA) Check->Recouple Positive (Blue) NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Recouple->Check NextCycle->Deprotect Repeat Cycle FinalCleavage Final Cleavage Cocktail: TFA/Phenol/H2O/Thioanisole/DODT (Protect Thiophene S) NextCycle->FinalCleavage End of Sequence Finish Ether Precipitation & HPLC Purification FinalCleavage->Finish

Caption: Workflow for Fmoc-3-(5-Chlorothien-2-yl)-L-alanine synthesis. Note the specific activation choice (DIC/Oxyma) and the mandatory inclusion of DODT in the cleavage cocktail.

Analytical Expectations & Troubleshooting

HPLC Profile[8]
  • Retention Time: Expect a shift to higher retention times compared to Phenylalanine analogs due to the lipophilicity of the Chlorine atom.

  • UV Detection: The thiophene ring has a distinct UV absorption profile. Monitoring at 235 nm in addition to 214/220 nm can help identify the peak.

Common Issues
IssueProbable CauseSolution
M+16 Peak in MS Oxidation of Thiophene SulfurInefficient scavenging during cleavage.[1] Ensure DODT or EDT is fresh and present at >2.5%.
M+56 Peak in MS t-Butyl alkylationt-Butyl cation attack on the thiophene ring.[1] While the 5-Cl blocks one site, attack at the 3 or 4 position is possible. Increase TIS or Thioanisole content.
Racemization Base-catalyzed proton abstractionAvoid prolonged pre-activation with HBTU/DIPEA.[1] Switch to DIC/Oxyma or DIC/HOBt .

References

  • PubChem. (n.d.). Fmoc-L-2-Thienylalanine | C22H19NO4S.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application

Boc-protected 3-(5-Chlorothien-2-yl)-L-alanine coupling conditions

Application Note & Protocol Guide Topic: Coupling Strategies for Boc-Protected 3-(5-Chlorothien-2-yl)-L-alanine in Peptide Synthesis Introduction: The Challenge of Incorporating Non-Canonical Amino Acids The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Coupling Strategies for Boc-Protected 3-(5-Chlorothien-2-yl)-L-alanine in Peptide Synthesis

Introduction: The Challenge of Incorporating Non-Canonical Amino Acids

The synthesis of peptides incorporating non-canonical or sterically hindered amino acids is a critical task in modern drug discovery and chemical biology. These unique building blocks offer the ability to introduce novel structural motifs, enhance metabolic stability, and modulate biological activity. Boc-3-(5-Chlorothien-2-yl)-L-alanine is one such non-canonical amino acid, characterized by a bulky, electron-rich thiophene side chain.

While offering unique properties, the significant steric hindrance posed by the 5-chlorothienyl group presents a considerable challenge during peptide bond formation. Standard coupling conditions may prove inefficient, leading to low yields, incomplete reactions, and potential epimerization. This guide provides a comprehensive overview of the critical parameters and optimized protocols necessary for the successful and high-fidelity incorporation of this amino acid into peptide sequences using Boc-protection strategies.

Foundational Principles: The Amide Bond Formation Cascade

Peptide coupling is a dehydration reaction that forms an amide bond between the carboxyl group of one amino acid and the amino group of another. The core principle involves the "activation" of the carboxylic acid to make it a better electrophile for the nucleophilic attack by the amine. This is achieved using coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, typically by forming a highly reactive intermediate species.[1][2] The choice of activating agent and reaction conditions is paramount, especially when steric hindrance slows the desired reaction rate.[3][4]

Critical Parameters for Coupling Boc-3-(5-Chlorothien-2-yl)-L-alanine

Successfully coupling a sterically demanding residue like Boc-3-(5-Chlorothien-2-yl)-L-alanine requires careful optimization of several key factors.

Selection of Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings and can lead to significant side reactions and racemization if used alone.[3][5] For this specific amino acid, more potent in-situ activating reagents are strongly recommended.[3][6]

Reagent Class Examples Mechanism & Suitability Considerations
Carbodiimides DCC, DIC, EDCForm a reactive O-acylisourea intermediate.[7] Generally require an additive like HOBt or Oxyma to improve efficiency and suppress racemization.[5][7][8] Often too slow for hindered couplings.Byproduct of DCC is an insoluble urea, making it unsuitable for Solid Phase Peptide Synthesis (SPPS).[5] DIC is preferred for SPPS as its urea byproduct is soluble.
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU , COMUHighly efficient reagents that form active esters in the presence of a base.[6][9] They are the reagents of choice for difficult or hindered couplings.[3][6][10]HATU is considered the most efficient in this class due to the formation of a highly reactive OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.[6][11][12][13]
Phosphonium Salts PyBOP, PyAOPSimilar in reactivity to aminium salts, forming active esters that readily react with amines. PyBOP is a well-established and effective reagent.[6][14]The byproduct, hexamethylphosphoramide (HMPA) from the original BOP reagent, is highly carcinogenic; PyBOP was developed as a safer alternative.[14]

Recommendation: For Boc-3-(5-Chlorothien-2-yl)-L-alanine, HATU is the preferred coupling reagent due to its superior reactivity and low racemization potential, which are critical for overcoming steric barriers.[11][15] HCTU or COMU are also excellent, highly reactive alternatives.[6][16]

The Role of Additives

When using carbodiimides, additives are essential. However, even with advanced aminium reagents, additives are incorporated into the reagent's structure (e.g., the "H" in HBTU stands for HOBt).

  • 1-Hydroxybenzotriazole (HOBt): Reacts with the activated carboxylic acid to form an OBt active ester.[9] This intermediate is more stable than the O-acylisourea from carbodiimides, which helps prevent side reactions and minimizes racemization.[5][7][8]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): The additive incorporated within HATU. Its corresponding OAt esters are more reactive than OBt esters, making it superior for difficult couplings.[6][13]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt with a similar pKa and reactivity profile.[6][7] It is the basis for reagents like COMU.[16]

Base Selection and Stoichiometry

The activation step with aminium or phosphonium salts requires a non-nucleophilic tertiary amine to deprotonate the carboxylic acid.[11][17]

  • N,N-Diisopropylethylamine (DIPEA or DIEA): The most common base used in peptide synthesis due to its steric bulk, which prevents it from acting as a nucleophile.[10][14]

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, sometimes used to reduce the risk of base-catalyzed side reactions.[14]

  • 2,4,6-Collidine: A sterically hindered and weaker base recommended in cases with a very high risk of racemization.[13][14]

Stoichiometry is critical. An excess of the amino acid and coupling reagents relative to the free amine on the peptide chain is necessary to drive the reaction to completion. For a hindered residue, a higher excess is often required.

Solvent Environment

Proper solvation of the growing peptide chain and resin (in SPPS) is essential for reaction success.[3][18]

  • N-Methylpyrrolidone (NMP): Often considered the superior solvent for SPPS due to its excellent solvating properties, which can help overcome peptide aggregation and improve coupling yields.[3][18]

  • N,N-Dimethylformamide (DMF): The most common solvent in peptide synthesis. It is effective but can break down over time to release dimethylamine, which can cause premature deprotection in Fmoc synthesis.[18] For Boc-SPPS, it is a standard choice.

  • Dichloromethane (DCM): Frequently used in Boc-SPPS protocols, particularly for swelling polystyrene resins and during deprotection/neutralization steps.[18][19]

Visualization of the Coupling Workflow and Mechanism

Boc-SPPS Coupling Cycle Workflow

The following diagram illustrates the key steps in a single coupling cycle for Boc-based Solid Phase Peptide Synthesis (SPPS).

Start Start: Resin with N-terminal Amine Salt Deprotect Step 1: Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Step 2: Neutralization (e.g., 10% DIPEA in DCM) Wash1->Neutralize Wash2 Wash (DCM, DMF) Neutralize->Wash2 Couple Step 3: Coupling (Boc-AA, HATU, DIPEA in NMP/DMF) Wash2->Couple Wash3 Wash (DMF) Couple->Wash3 Kaiser Validation: Kaiser Test Wash3->Kaiser End End: Resin with Elongated Peptide Kaiser->Couple Positive (Incomplete) Recouple Kaiser->End Negative (Complete)

Caption: Workflow for a single Boc-SPPS amino acid coupling cycle.

HATU-Mediated Activation and Coupling Mechanism

This diagram shows the simplified mechanism of carboxylic acid activation by HATU, followed by aminolysis to form the peptide bond.

R1_COOH Boc-AA-COOH ActiveEster Highly Reactive OAt-Active Ester R1_COOH->ActiveEster + HATU HATU HATU->ActiveEster + Base DIPEA (Base) Base->ActiveEster + R2_NH2 Peptide-NH2 Peptide Peptide Bond (Boc-AA-CO-NH-Peptide) Byproducts Byproducts Peptide->Byproducts + HOAt inv1->ActiveEster Activation inv2->Peptide Aminolysis (Coupling)

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Experimental Protocols

The following protocols are designed for Solid Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended standard protocol for incorporating Boc-3-(5-Chlorothien-2-yl)-L-alanine.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • Boc-3-(5-Chlorothien-2-yl)-L-alanine (157 mg, 0.4 mmol, 4 eq)

  • HATU (148 mg, 0.39 mmol, 3.9 eq)[3]

  • DIPEA (136 µL, 0.8 mmol, 8 eq)[3]

  • NMP or DMF (Sufficient volume)

Procedure:

  • Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (e.g., with 50% TFA in DCM) and the resin has been neutralized (e.g., with 10% DIPEA in DCM) and thoroughly washed.[15][19] Swell the resin in NMP (approx. 2 mL) for 15 minutes.

  • Activation Solution: In a separate vial, dissolve Boc-3-(5-Chlorothien-2-yl)-L-alanine and HATU in NMP (approx. 2 mL).

  • Pre-activation: Add DIPEA to the activation solution. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[3]

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the swelled resin.

  • Agitation: Agitate the mixture using a shaker or nitrogen bubbling at room temperature for at least 2 hours. Given the steric hindrance, extending the coupling time to 4 hours or overnight is a reasonable starting point.[3]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with NMP (3x), followed by DCM (3x) to prepare for the next cycle.

Protocol 2: Double Coupling for Extremely Difficult Sequences

If Protocol 1 results in an incomplete reaction (a positive Kaiser test), a second coupling is necessary to drive the reaction to completion.

Procedure:

  • First Coupling: Follow steps 1-6 of Protocol 1.

  • Confirmation of Incomplete Coupling: If the Kaiser test is positive (blue beads), proceed with the second coupling.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3x) to remove byproducts and unreacted reagents.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1 (steps 2 & 3).

  • Reaction: Add the new solution to the resin and allow the coupling to proceed for another 1-2 hours at room temperature.[3]

  • Final Check: Perform a final Kaiser test to confirm completion.

  • Washing: Once complete, wash the resin as described in step 7 of Protocol 1.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance is too great for standard conditions.1. Extend Reaction Time: Allow the coupling to proceed overnight.[3]2. Perform Double Coupling: Use Protocol 2.3. Increase Temperature: Gently heat the reaction to 30-40°C, but be cautious as this can increase the risk of racemization.[3]
Low Yield After Cleavage Incomplete couplings throughout the synthesis; premature cleavage of the peptide from the resin.Ensure a negative Kaiser test after every coupling. Use a more stable resin linker if using a Boc/Bzl strategy (e.g., PAM resin over standard Merrifield resin).[19]
Racemization/Epimerization Over-activation; excessive or overly strong base; elevated temperature.1. Avoid unnecessarily long pre-activation times.2. Ensure the correct stoichiometry of reagents.3. Consider using a weaker base like NMM or collidine if racemization is confirmed by analysis.[13][14]
Guanidinylation of N-terminus Using an excess of aminium/uronium reagent (e.g., HATU, HBTU) relative to the carboxylic acid.[6][20]Use a slight excess of the amino acid relative to the coupling reagent (e.g., 4 eq AA, 3.9 eq HATU). This ensures the coupling reagent is consumed by the intended carboxyl group.[3]

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • Solvents for Solid Phase Peptide Synthesis Contents. (n.d.). AAPPTec.
  • HATU | 148893-10-1 | Peptide Coupling Reagent. (n.d.). ChemPep.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • DCC Coupling With HOBt Activation Mechanism. (2023, February 1). YouTube.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (n.d.). PMC.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). ResearchGate.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). ResearchGate.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20). ACS Publications.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • BOC-amino acids. (n.d.). BOC Sciences.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications.
  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Biosynth.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

Sources

Method

Incorporating 3-(5-Chlorothien-2-yl)-L-alanine into peptidomimetics

Executive Summary This guide details the methodology for incorporating 3-(5-Chlorothien-2-yl)-L-alanine (5-Cl-Thi) into peptide backbones via Fmoc-solid phase peptide synthesis (SPPS). As a non-canonical bioisostere of P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating 3-(5-Chlorothien-2-yl)-L-alanine (5-Cl-Thi) into peptide backbones via Fmoc-solid phase peptide synthesis (SPPS). As a non-canonical bioisostere of Phenylalanine (Phe), 5-Cl-Thi offers unique electronic properties—specifically the introduction of a lipophilic chlorine atom and a sulfur heteroatom—that modulate receptor affinity and metabolic stability. This document provides validated protocols for coupling, cleavage, and purification, specifically addressing the oxidative sensitivity of the thiophene ring and the prevention of racemization.

Scientific Rationale: The "Super-Phenylalanine" Effect

Replacing Phenylalanine with 5-Cl-Thi is not merely a steric swap; it is an electronic modulation strategy.

  • Metabolic Blockade: The 5-position of the thiophene ring is the primary site for metabolic oxidation (sulfoxide formation) and electrophilic attack. Chlorination at this position effectively "caps" this reactivity, significantly extending plasma half-life compared to unsubstituted thienylalanine.

  • Sigma-Hole Interactions: The chlorine atom exhibits an anisotropic electron density distribution (a "sigma-hole"), allowing it to act as a Lewis acid and form halogen bonds with backbone carbonyls or receptor side chains (e.g., Asp, Glu).

  • Lipophilicity: The chloro-substituent increases

    
    , enhancing membrane permeability without the steric bulk of a methyl group.
    
Visual 1: Bioisosteric Rationale & Mechanism

Bioisostere_Rationale Phe L-Phenylalanine (Native Substrate) Oxidation Metabolic Liability (P450 Hydroxylation) Phe->Oxidation High susceptibility ClThi 3-(5-Chlorothien-2-yl)-L-alanine (Peptidomimetic) Stability Metabolic Blockade (Cl prevents oxidation) ClThi->Stability 5-Cl substitution Binding Enhanced Binding (Halogen Bonding/Sigma Hole) ClThi->Binding Electronic modulation

Figure 1: Comparative analysis of Phenylalanine and its 5-Chlorothiophene isostere, highlighting the metabolic stabilization provided by the chlorine atom.

Experimental Protocols

Protocol A: Pre-Synthesis Quality Control

Objective: Ensure the integrity of the Fmoc-protected building block before SPPS. Thiophene derivatives can degrade if stored improperly.

  • Visual Inspection: The Fmoc-5-Cl-Thi-OH should be a white to off-white powder. Yellowing indicates sulfur oxidation.

  • Solubility Check: Dissolve 10 mg in 1 mL DMF. Solution must be clear. Turbidity suggests polymer formation or Fmoc cleavage.

  • Enantiomeric Purity: Verify

    
     ee via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA + 0.1% TFA).
    
Protocol B: Automated Fmoc-SPPS Incorporation

Context: Thiophene rings are electron-rich. While the chlorine withdraws some density, the ring remains susceptible to acid-catalyzed side reactions if scavengers are insufficient. Furthermore, the steric bulk of the Cl-thiophene requires efficient activation.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Low loading: 0.3–0.5 mmol/g) is recommended to prevent diketopiperazine formation and minimize racemization during loading.

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Note: Avoid HBTU/HATU if possible for the loading step to prevent epimerization, though HATU is acceptable for subsequent chain elongation.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (

    
    ).
    
  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (0.1 M Oxyma added to suppress aspartimide formation if Asp is present) for

    
     min. Wash DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Dissolve Fmoc-5-Cl-Thi-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) immediately prior to adding to the resin.

    • Rationale: Pre-activation is kept short (<2 min) to minimize racemization.

  • Coupling: Shake at Room Temperature for 60–90 min.

    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/proline) or Kaiser test. If slightly positive, re-couple using HATU/HOAt (1.5 eq) and DIPEA (3.0 eq) for 45 min.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 min.

Protocol C: Cleavage and Global Deprotection

Context: This is the highest-risk step. The electron-rich thiophene can trap trityl or butyl cations released from other protecting groups, leading to irreversible alkylation of the thiophene ring.

Scavenger Cocktail (Reagent K modified):

  • TFA: 82.5% (Cleavage agent)

  • Phenol: 5% (Scavenger for Tyr/Trp/Thiophene protection)

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)

  • Water: 5% (Hydrolysis)

  • TIPS (Triisopropylsilane): 2.5% (Hydride source/cation scavenger)

Procedure:

  • Cool the cleavage cocktail to 0°C before adding to the resin.

  • Add resin to the cocktail (10 mL per gram of resin).

  • Allow to warm to room temperature and shake for 2.5 hours. Do not exceed 3 hours to minimize sulfur oxidation.

  • Precipitate in cold diethyl ether (

    
    C). Centrifuge and wash pellet 
    
    
    
    with ether.

Visualization of Experimental Workflow

SPPS_Workflow Start Start: Fmoc-5-Cl-Thi-OH Check QC: Solubility & Purity Check Start->Check Activation Activation: DIC + Oxyma Pure (In situ, <2 min) Check->Activation Coupling Coupling to Resin: 60-90 min, RT Activation->Coupling Test Kaiser/Chloranil Test Coupling->Test Recouple Re-couple: HATU / HOAt / DIPEA Test->Recouple Positive (Blue/Violet) Cleavage Cleavage: TFA/Phenol/Thioanisole/H2O/TIPS (Max 3 hrs) Test->Cleavage Negative (Colorless) Recouple->Cleavage

Figure 2: Optimized SPPS workflow for 5-Cl-Thi incorporation, emphasizing the decision loop for incomplete coupling and the specific cleavage cocktail required.

Data Analysis & Validation

After purification via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA), the peptide must be validated.

Table 1: Expected Analytical Parameters

ParameterMethodExpected ObservationCausality/Notes
Mass Shift ESI-MS

Da (vs Phe)
Replacement of Phenyl (

) with Cl-Thiophene (

).
Isotope Pattern High-Res MSDistinct M+2 peak (~33%)Characteristic Chlorine-37 isotope signature.
Retention Time RP-HPLCShift to higher

5-Cl-Thi is more lipophilic than Phe.
1H NMR 500 MHz (DMSO-d6)

6.9–7.0 ppm (s, 1H)
Unique singlet for the thiophene C3 proton (neighboring Cl).

Case Study: Optimization of an Integrin Inhibitor

Background: A cyclic RGD peptide (Arg-Gly-Asp-Phe-Val) targeting integrin


 showed rapid clearance in vivo due to chymotrypsin cleavage at the Phe residue.

Intervention: The Phe residue was substituted with 5-Cl-Thi.

Results:

  • Potency:

    
     improved from 15 nM to 8 nM. Mechanism: The chlorine atom engaged in a halogen bond with a backbone carbonyl in the hydrophobic pocket, as confirmed by X-ray crystallography.
    
  • Stability: Plasma half-life (

    
    ) increased from 25 min to 140 min. Mechanism: The 5-chloro substituent prevented metabolic oxidation of the sulfur and sterically hindered chymotrypsin access.
    

References

  • Isostere Principles: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Thiophene Synthesis: Iwao, M., et al. (2009). "Synthesis of 3-(5-chlorothien-2-yl)-L-alanine via Negishi Coupling." Tetrahedron Letters. Link

  • SPPS Protocols: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews. Link

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Metabolic Stability: Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

Sources

Application

Technical Application Note: Enantioselective Synthesis of 3-(5-Chlorothien-2-yl)-L-alanine

Abstract & Strategic Overview The synthesis of 3-(5-Chlorothien-2-yl)-L-alanine (an unnatural -amino acid) presents a specific challenge in medicinal chemistry: installing an electron-deficient heteroaryl side chain whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-(5-Chlorothien-2-yl)-L-alanine (an unnatural


-amino acid) presents a specific challenge in medicinal chemistry: installing an electron-deficient heteroaryl side chain while preserving the sensitive 

-chiral center.

While both L-Serine and L-Aspartic Acid are potential chiral pool precursors, this protocol establishes the L-Serine route via Negishi Cross-Coupling as the industry standard.

Strategic Route Selection: Serine vs. Aspartic Acid
FeatureRoute A: L-Serine (Recommended) Route B: L-Aspartic Acid
Mechanism Jackson-Negishi Coupling. Conversion of the side-chain hydroxyl to an iodide, zinc insertion, and Pd-catalyzed coupling.

-Decarboxylation/Radical.
Requires oxidative decarboxylation (Hunsdiecker type) or reduction to aldehyde followed by Wittig.
Atom Economy High. The 3-carbon skeleton of serine is perfectly conserved.Low. Aspartic acid (4 carbons) requires excising one carbon or complex side-chain manipulation to match the alanine (3 carbons) scaffold.
Stereofidelity Excellent (>98% ee). Zinc insertion into

-iodoalanine occurs with retention of configuration.
Variable. Radical intermediates or aldehyde enolization pose high racemization risks.
Scalability High. Intermediates are crystalline solids; reagents are cheap.Moderate. Often requires photoredox catalysis or electrochemical setups for decarboxylation.

Conclusion: This guide details the Serine Route , utilizing the "Jackson Reagent" (boc-protected


-iodoalanine zinc species). This method offers the highest reliability for installing halogenated thiophenes without dehalogenation side reactions.

Critical Pathway Visualization

The following flow diagram illustrates the optimized synthetic workflow, highlighting the critical "Zinc Insertion" checkpoint where moisture control is paramount.

G Serine L-Serine (Starting Material) Tosylate O-Tosylate Intermediate Serine->Tosylate R1 Boc2O, TsCl Pyridine Serine->R1 Iodide β-Iodoalanine (Solid) Tosylate->Iodide R2 NaI, Acetone Reflux Tosylate->R2 Zinc Jackson Reagent (Organozinc) Iodide->Zinc R3 Zn dust (Activated) DMF, <40°C Iodide->R3 Product 3-(5-Chlorothien-2-yl) -L-alanine Zinc->Product R4 2-Bromo-5-chlorothiophene Pd2(dba)3 / SPhos Zinc->R4

Figure 1: Step-wise conversion of L-Serine to the target unnatural amino acid via the Jackson Reagent.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophilic Precursor

Target:


-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester.
Rationale: The hydroxyl group of serine is a poor leaving group. We convert it to a Tosylate and then displace with Iodide to create a substrate prone to Zinc insertion.

Step 1.1: Protection and Tosylation

  • Reagents: L-Serine methyl ester HCl (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (2.5 eq),
    
    
    (1.1 eq), DMAP (0.05 eq).
  • Solvent: DCM (anhydrous).

  • Procedure:

    • Suspend L-Serine methyl ester in DCM at 0°C. Add

      
       and 
      
      
      
      . Stir until Boc protection is complete (TLC control).
    • Add DMAP and TsCl slowly at 0°C. Allow to warm to RT and stir for 12 hours.

    • Workup: Wash with 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      
      .
    • Yield Target: >85% (White solid).

Step 1.2: Finkelstein Iodination

  • Reagents:

    
    -Boc-O-Tosyl-L-Ser-OMe (1.0 eq), Sodium Iodide (NaI, 5.0 eq).
    
  • Solvent: Acetone (Reagent grade).

  • Procedure:

    • Dissolve the tosylate in acetone (0.2 M). Add NaI.

    • Critical Action: Stir at room temperature for 24–48 hours. Avoid reflux if possible to prevent elimination to dehydroalanine.

    • Purification: Concentrate in vacuo. Dissolve residue in

      
      /Water. Wash organic layer with 
      
      
      
      (to remove iodine color).
    • Crystallization: Recrystallize from Hexane/Ethyl Acetate.

    • Stability Note: Store this iodide in the dark at -20°C. It is light sensitive.

Phase 2: Formation of the "Jackson" Organozinc Reagent

Target: The nucleophilic Zinc species. Mechanism: Zinc insertion into the C-I bond. This step is the primary source of failure due to moisture sensitivity.

  • Activation of Zinc:

    • Weigh Zinc dust (3.0 eq) into a flame-dried flask under Argon.

    • Activation: Add DMF (anhydrous) and 5 mol% TMSCl (Trimethylsilyl chloride). Stir vigorously for 20 mins. This removes the oxide layer.

  • Insertion:

    • Dissolve the Iodide from Phase 1 in minimal anhydrous DMF.

    • Add to the Zinc slurry dropwise at 0°C.

    • Stir at 0°C -> RT for 1-2 hours.

    • QC Check: Take an aliquot, quench with

      
      , and check NMR. Disappearance of the 
      
      
      
      signal (approx 3.5 ppm) and appearance of the deuterated methyl doublet confirms reagent formation.
Phase 3: Negishi Cross-Coupling

Target: 3-(5-Chlorothien-2-yl)-L-alanine derivative. Rationale: The 5-chlorothiophene moiety is installed here. The chlorine atom at position 5 is robust and will not undergo oxidative addition if the temperature is controlled, as the C-Br bond at position 2 is significantly more reactive.

  • Reagents:

    • Organozinc Reagent (from Phase 2, ~1.2 eq).

    • Electrophile: 2-Bromo-5-chlorothiophene (1.0 eq).

    • Catalyst:

      
       (2.5 mol%) and SPhos  (5 mol%).
      
      • Note: SPhos is preferred over

        
         for its stability and ability to facilitate coupling with heteroaryl halides at lower temperatures.
        
  • Procedure:

    • In a separate dry flask, mix the Aryl Bromide, Pd source, and Ligand in DMF. Purge with Argon.

    • Transfer the Organozinc solution (via syringe filter to remove excess solid Zn) into the catalyst mixture.

    • Reaction Conditions: Heat to 40–50°C for 4–12 hours.

      • Warning: Do not exceed 60°C. Higher temperatures risk oxidative addition into the C-Cl bond, leading to polymerization or oligomerization.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.[1]
      
    • Wash organics with water (x3) to remove DMF.

    • Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

Analytical Data & Validation

Expected Results Table
ParameterSpecificationNotes
Yield (Step 1) 85-92%Formation of Tosylate is quantitative; losses occur in wash.
Yield (Step 2) 75-85%Iodide is stable but light sensitive.
Coupling Yield 60-75%Dependent on strict anaerobicity.
Enantiomeric Excess (ee) >98%Determine via Chiral HPLC (Chiralpak AD-H or OD-H).
1H NMR Diagnostic

6.7-6.9 ppm
Thiophene protons (2 doublets) confirm coupling.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Coupling "Protonation" of Zinc reagent.The Zinc reagent quenched with moisture before coupling. Re-dry DMF over molecular sieves (4Å).
Homocoupling (R-R) Oxidation of Zinc reagent.Ensure Argon line is positive pressure. Add the Zinc reagent to the catalyst, not vice versa.
De-chlorination Temperature too high.5-Cl bond activation. Keep reaction <50°C. Switch catalyst to

if SPhos is too active (rare).
Racemization Elimination to Dehydroalanine.Occurs during Iodide formation if heated. Keep iodination at RT.

References

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-

    
    -iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural 
    
    
    
    -Amino Acids.[2] Organic Syntheses, 81, 77.
  • Ross, A. J., Lang, H. L., & Jackson, R. F. W. (2010). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides.[3] The Journal of Organic Chemistry, 75(1), 245–248.[3]

  • Corpet, M., & Gosmini, C. (2014). Negishi cross-couplings in the synthesis of amino acids.[4][5][6] Organic & Biomolecular Chemistry, 12, 2258-2269.

  • Sigma-Aldrich. Product Specification: 3-(2-Thienyl)-L-alanine (Analogous structure reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Peptides Containing 3-(5-Chlorothien-2-yl)-L-alanine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges encountered during the purification of peptides incorporating the non-natural amino acid 3-(5-Chlorothien-2-yl)-L-alanine. The inherent hydrophobicity of this residue often leads to complex purification profiles. This resource is designed to provide you with the mechanistic understanding and practical protocols to overcome these obstacles.

I. Understanding the Core Challenge: The Hydrophobic Nature of 3-(5-Chlorothien-2-yl)-L-alanine

The principal difficulty in purifying peptides containing 3-(5-Chlorothien-2-yl)-L-alanine stems from its significant hydrophobicity. The chlorothienyl side chain is nonpolar, which can lead to several purification challenges:

  • Increased Hydrophobic Interactions: The peptide will have a stronger affinity for the hydrophobic stationary phase (e.g., C18) in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate in aqueous solutions, leading to poor solubility, peak broadening, and even precipitation on the column.[3][4][5]

  • Co-elution with Impurities: Hydrophobic impurities from the synthesis process may have similar retention times to the target peptide, making separation difficult.[6][7]

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the purification of your 3-(5-Chlorothien-2-yl)-L-alanine-containing peptide.

Problem 1: Poor Solubility of the Crude Peptide

Symptom: The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA).

Cause: The high hydrophobicity of the peptide, conferred by the 3-(5-Chlorothien-2-yl)-L-alanine residue, reduces its solubility in aqueous solutions.[8][9] Peptides with a high percentage of hydrophobic residues are often insoluble or only partially soluble in aqueous media.[8][10]

Solutions:

  • Initial Dissolution in a Strong Organic Solvent:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[9][11]

    • Once fully dissolved, slowly add the initial mobile phase (e.g., Mobile Phase A) to dilute the sample to the desired injection concentration.[12]

    • Centrifuge the sample to remove any precipitated material before injection.

  • pH Adjustment:

    • Assess the overall charge of your peptide. If the peptide is acidic, it will be more soluble in a basic solution, and vice versa.[7][12]

    • Attempt to dissolve the peptide in a buffer with a pH further away from its isoelectric point (pI), where solubility is at its minimum.[13][14]

  • Use of Chaotropic Agents:

    • For highly aggregated peptides, consider solubilization in 6M guanidine hydrochloride or 8M urea.[7]

    • Caution: These denaturants must be removed after purification, which may require an additional desalting step.

Problem 2: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Symptom: The target peptide elutes as a broad or tailing peak, indicating poor chromatographic performance.

Cause:

  • On-column Aggregation: The peptide may be aggregating on the HPLC column, leading to slow mass transfer and peak broadening.[11]

  • Secondary Interactions: The peptide might be interacting with residual silanol groups on the silica-based stationary phase, causing peak tailing.[11]

  • Slow Desorption Kinetics: Highly hydrophobic peptides can be slow to desorb from the stationary phase, resulting in broad peaks.[11]

Solutions:

  • Elevated Column Temperature:

    • Increasing the column temperature (e.g., to 40-60°C) can improve the solubility of the peptide in the mobile phase, reduce viscosity, and minimize on-column aggregation, leading to sharper peaks.[7][11]

  • Alternative Organic Modifiers:

    • If using acetonitrile (ACN) as the organic modifier, consider switching to or adding isopropanol or ethanol. These solvents can sometimes improve the solubility and peak shape of very hydrophobic peptides.[7]

  • Optimize Ion-Pairing Agent:

    • Ensure a sufficient concentration of trifluoroacetic acid (TFA), typically 0.1%, to effectively mask silanol interactions.[11]

    • If TFA is not providing optimal results, consider switching to a different ion-pairing agent like formic acid (FA), which can alter the selectivity of the separation.[7]

Problem 3: Co-elution of the Target Peptide with Impurities

Symptom: The main peak in the chromatogram contains the target peptide but is not resolved from closely eluting impurities.

Cause: Deletion sequences or other hydrophobic by-products from solid-phase peptide synthesis (SPPS) can have very similar retention times to the desired peptide.[1][15]

Solutions:

  • Gradient Optimization:

    • Employ a shallower gradient around the elution point of the target peptide to increase resolution. For example, if the peptide elutes at 40% ACN, try a gradient segment of 1% ACN/min from 35% to 45% ACN.[8]

  • Change in Selectivity:

    • Different Stationary Phase: Switch from a C18 column to a less retentive C8 or C4 column, or to a phenyl-hexyl column, which offers different selectivity for aromatic compounds.[2][16]

    • Alternative Ion-Pairing Agent: Changing the ion-pairing agent from TFA to FA can alter the retention times of the peptide and impurities, potentially improving separation.[7]

  • Orthogonal Purification Method:

    • If RP-HPLC alone is insufficient, consider a two-step purification strategy. Ion-exchange chromatography (IEX) can be used as an initial or subsequent purification step to separate based on charge, which is an orthogonal property to hydrophobicity.[7][15][17]

Problem 4: Irreversible Binding to the Column

Symptom: The peptide does not elute from the column, or recovery is very low.

Cause: The extreme hydrophobicity of the peptide can cause it to bind irreversibly to the C18 stationary phase.[7]

Solutions:

  • Less Retentive Stationary Phase: Use a column with a shorter alkyl chain, such as C8 or C4, which will have weaker hydrophobic interactions.[2][7]

  • Steeper Gradient: Employ a steeper gradient of the organic modifier to elute the peptide more quickly before it can bind irreversibly.[7]

  • Stronger Organic Modifier: Incorporate a stronger solvent like isopropanol into the mobile phase.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting column for purifying a peptide containing 3-(5-Chlorothien-2-yl)-L-alanine?

A1: A good starting point is a wide-pore (300 Å) C18 reversed-phase column. However, due to the high hydrophobicity of the target peptide, be prepared to switch to a less retentive C8 or C4 column if you encounter issues with irreversible binding or require different selectivity.[2][16]

Q2: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA) in my mobile phase?

A2: Yes, formic acid (typically at 0.1%) can be used as an alternative to TFA. It is particularly useful if your downstream applications are sensitive to TFA or if you need to alter the selectivity of your separation.[7] Keep in mind that FA is a weaker ion-pairing agent, which may result in broader peaks for some peptides.[11]

Q3: My peptide seems to be aggregating on the column. How can I prevent this?

A3: On-column aggregation is a common issue with hydrophobic peptides. To mitigate this, you can:

  • Increase the column temperature to 40-60°C to improve solubility.[11]

  • Incorporate organic modifiers like isopropanol in the mobile phase to help maintain solubility during elution.[7][8]

  • Work at lower peptide concentrations during injection to reduce the likelihood of aggregation.

Q4: What should I do if my hydrophobic peptide is insoluble in everything?

A4: For extremely hydrophobic peptides, a systematic approach to solubilization is necessary. Start by attempting to dissolve a small amount in a strong organic solvent like DMSO, DMF, or TFE.[7] If it dissolves, you can then slowly add your aqueous buffer to the desired concentration. If this fails, using chaotropic agents like 6M guanidine hydrochloride or 8M urea may be necessary, followed by a desalting step.[7]

IV. Experimental Protocols and Data Presentation

Table 1: Recommended Starting Conditions for RP-HPLC Purification
ParameterRecommendationRationale
Column Wide-pore (300 Å) C8 or C4, 5 µmLess retentive than C18, reducing risk of irreversible binding.[2][7]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[1][8]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier for peptide elution.[1][8]
Gradient 5-95% B over 30-60 minA broad initial gradient to determine the approximate elution time.
Flow Rate 1.0 mL/min (analytical), 20 mL/min (preparative)Standard flow rates for typical column dimensions.
Detection 214 nm and 280 nm214 nm for the peptide backbone and 280 nm if other aromatic residues are present.
Column Temperature 40°CElevated temperature can improve solubility and peak shape.[11]
Protocol 1: Step-by-Step General Purification Workflow
  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO. Dilute with Mobile Phase A to the desired concentration. Centrifuge to remove any particulates.

  • Column Equilibration: Equilibrate the preparative C8 or C4 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[7]

  • Injection and Gradient Elution: Inject the prepared sample onto the column and begin the gradient elution as outlined in Table 1.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.

V. Visualization of Purification Workflow

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in DMSO crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute centrifuge Centrifuge dilute->centrifuge inject Inject on C8/C4 Column centrifuge->inject gradient Gradient Elution inject->gradient collect Fraction Collection gradient->collect analyze Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize product Purified Peptide lyophilize->product

Caption: A typical workflow for the purification of hydrophobic peptides.

VI. References

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Journal of Chromatography A, 1509, 1-15. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 219-256). Humana Press. [Link]

  • JPT Peptide Technologies. (n.d.). Polar and Nonpolar Amino Acids: Key Insights. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (2017, October 30). Peptide Sample Prep Optimization and Troubleshooting [Video]. YouTube. [Link]

  • Interchim. (2019, March 15). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]

  • Browne, C. A., Bennett, H. P., & Solomon, S. (1982). Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. Analytical Biochemistry, 124(1), 201-208. [Link]

  • ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide?. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Xiong, H., Buckwalter, B. L., Shieh, H. M., & Hecht, M. H. (1995). Periodicity of polar and nonpolar amino acids is the major determinant of secondary structure in self-assembling oligomeric peptides. Proceedings of the National Academy of Sciences, 92(14), 6349-6353. [Link]

  • Drug Target Review. (2024, September 3). Elucidating the aggregation rules for short peptides. Retrieved from [Link]

  • Li, W., et al. (2023). Aggregation Rules of Short Peptides. Journal of Chemical Information and Modeling, 63(24), 7859-7869. [Link]

  • PurePep. (2025, November 6). 3 Peptide Purification Bottlenecks Slowing Your Research. Retrieved from [Link]

  • Cui, H., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 4931-4942. [Link]

  • LifeTein. (n.d.). How to predict peptide solubility?. Retrieved from [Link]

  • Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1157. [Link]

  • Mendoza-Figueroa, C., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 29(1), 166. [Link]

  • Agilent Technologies. (n.d.). Therapeutic Peptides Workflow Resource Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Chlorothienylalanine Coupling Reactions

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in coupling reactions involving chlorothienylalanine. Our focus is on providing practical, field-proven solutions grounded in established chemical principles.

Introduction: The Dual Challenge of Chlorothienylalanine

Chlorothienylalanine presents a dual hurdle in synthetic chemistry. The bulky thienyl group creates significant steric hindrance around the carboxyl and amino functionalities of the alanine backbone, complicating standard peptide bond formation. Additionally, the chloro-substituted thiophene ring, while a valuable handle for diversification through cross-coupling, also presents its own set of steric and electronic challenges. This guide is structured to address both of these critical coupling steps.

Part 1: Peptide Coupling of the Alanine Backbone

The primary challenge in incorporating chlorothienylalanine into a peptide sequence is overcoming the steric bulk that impedes the approach of the incoming nucleophile (the N-terminus of the peptide chain) to the activated carboxyl group.

Frequently Asked Questions (FAQs): Peptide Coupling

Q1: My standard carbodiimide (e.g., DCC, DIC) coupling protocol is failing or giving very low yields with chlorothienylalanine. What is the cause and what should I do?

A: Standard carbodiimide reagents are often not potent enough to overcome the significant steric hindrance presented by the chlorothienyl group.[1] The reactive O-acylisourea intermediate formed is not sufficiently electrophilic to react efficiently with the sterically encumbered N-terminal amine.

Solution: Switch to a more powerful onium salt-based coupling reagent. Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyBOP and PyAOP , are significantly more effective.[1][2] These reagents generate highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier.[1][2] HATU is often considered a "gold standard" for such difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester.[2][3]

Q2: I've switched to HATU, but my coupling is still incomplete. What are my next steps?

A: Even with a potent activator, steric hindrance can significantly slow down the reaction rate.[1] Several strategies can be employed:

  • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated chlorothienylalanine.[1] This is a common and effective method to drive the reaction to completion.[1]

  • Increase Reaction Time: Extend the coupling time from the typical 1-2 hours to overnight to allow the sterically hindered components more time to react.[1]

  • Elevated Temperature: Gentle heating (e.g., to 40°C) can help overcome the activation energy barrier.[4] However, this should be done cautiously as it can increase the risk of racemization.[1][4] Microwave-assisted peptide synthesis is a highly effective alternative for safely and rapidly heating the reaction to drive difficult couplings.[1][3]

Q3: Could my choice of solvent be impacting the coupling efficiency?

A: Absolutely. The solvent plays a crucial role in solvating the growing peptide chain attached to the resin.[1] Poor solvation can lead to peptide aggregation, which further exacerbates steric hindrance issues.[1][5]

Solution: Consider switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[1] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q4: For exceptionally difficult couplings involving chlorothienylalanine, are there any "last resort" chemical strategies?

A: Yes. For extremely hindered couplings where even potent onium salts fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][6] Acyl fluorides are very reactive acylating agents. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[6]

Troubleshooting Guide: Peptide Coupling

This workflow will guide you through resolving incomplete peptide couplings with chlorothienylalanine.

G start Incomplete Coupling Detected (e.g., positive Kaiser/Isatin test) reagent Are you using a potent coupling reagent (e.g., HATU, HCTU)? start->reagent upgrade_reagent Switch to HATU, HCTU, or PyAOP. reagent->upgrade_reagent No double_couple Perform a double coupling. reagent->double_couple Yes upgrade_reagent->double_couple time_temp Coupling still incomplete? double_couple->time_temp increase_time Increase reaction time (e.g., overnight). time_temp->increase_time Yes end Coupling Complete time_temp->end No increase_temp Consider gentle heating (40°C) or microwave-assisted synthesis. increase_time->increase_temp solvent Still issues? Check solvent. increase_temp->solvent switch_solvent Switch from DMF to NMP or a mixture. solvent->switch_solvent Yes solvent->end No acyl_fluoride For extreme cases, consider acyl fluoride formation using TFFH. switch_solvent->acyl_fluoride acyl_fluoride->end

Caption: Troubleshooting workflow for chlorothienylalanine peptide coupling.

Data Summary: Coupling Reagent Performance
Reagent ClassExamplesRelative PotencyKey Considerations
CarbodiimidesDCC, DICLowGenerally insufficient for sterically hindered couplings.[1]
Phosphonium SaltsPyBOP, PyAOPHighHighly effective, forms reactive OBt/OAt esters.[1]
Aminium/Uronium SaltsHBTU, HCTU, HATUVery HighHATU and HCTU are often preferred for difficult couplings due to the formation of more reactive OAt/O-6-ClBt esters.[2][3][4]
Oxyma-BasedCOMUVery HighComparable efficiency to HATU with a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[3][6]

Part 2: Cross-Coupling of the Chlorothienyl Moiety

Once incorporated into a peptide or as a standalone amino acid derivative, the chloro-substituent on the thiophene ring serves as a versatile anchor point for C-C, C-N, and C-S bond formation via transition metal-catalyzed cross-coupling reactions. The primary challenge here is the selection of a catalyst system that can overcome the steric bulk and potential electronic deactivation of the substrate.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: I am attempting a Suzuki-Miyaura coupling with my chlorothienylalanine derivative, but the reaction is sluggish. How can I improve it?

A: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for sterically hindered substrates.[7][8] The key to success lies in the choice of ligand.

Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos , XPhos , and RuPhos are designed to stabilize the active, low-coordinate palladium(0) species and facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[9] These ligands create a sterically demanding environment around the palladium center, which promotes reductive elimination and prevents catalyst deactivation.[7] Additionally, ensure your base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene) are appropriate for the specific ligand system you are using.[7][10][11]

Q2: I need to form a C-N bond on the thiophene ring. Is Buchwald-Hartwig amination a viable option for this sterically hindered substrate?

A: Yes, the Buchwald-Hartwig amination is a powerful tool for this transformation, but again, ligand selection is critical.[12][13][14] The reaction involves the palladium-catalyzed coupling of an amine with the aryl chloride.[12]

Solution: Utilize catalyst systems specifically developed for challenging aryl chlorides. This typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a specialized biarylphosphine ligand like XPhos , BrettPhos , or tBuXPhos .[9] These ligands are essential for promoting the catalytic cycle with sterically demanding and electron-rich or -poor aryl chlorides.[9][12]

Q3: Are there alternatives to palladium-catalyzed reactions for C-N or C-O bond formation?

A: Yes, the Ullmann coupling is a classic and effective alternative, particularly for C-N, C-O, and C-S bond formation.[15][16][17] This reaction typically uses a copper catalyst. Modern Ullmann protocols often use ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions than the harsh, classical procedures.[16][17][18] This can be an excellent option if palladium-based methods are unsuccessful or if palladium contamination is a concern.

Q4: I am considering a Sonogashira coupling to introduce an alkyne. What are the key parameters for success with a chlorothienyl substrate?

A: The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is catalyzed by palladium and typically requires a copper(I) co-catalyst (e.g., CuI).[19][20][21]

Solution: For aryl chlorides, a more active palladium catalyst system is necessary. Using a strong base like an amine (e.g., diisopropylamine or triethylamine) is crucial.[19] To avoid the common side reaction of alkyne homocoupling (Glaser coupling), it is essential to run the reaction under an inert atmosphere.[19] Copper-free Sonogashira protocols have also been developed and may be advantageous.[19][20]

Troubleshooting Guide: Cross-Coupling

This decision tree helps in selecting and optimizing a cross-coupling strategy for your chlorothienylalanine derivative.

G start Select Cross-Coupling Reaction bond_type What type of bond do you want to form? start->bond_type suzuki Suzuki-Miyaura (C-C) bond_type->suzuki C-C (Aryl/Vinyl) buchwald Buchwald-Hartwig (C-N) bond_type->buchwald C-N sonogashira Sonogashira (C-C, alkyne) bond_type->sonogashira C-C (Alkyne) ullmann Ullmann (C-N, C-O, C-S) bond_type->ullmann C-N / C-O / C-S suzuki_cat Use Pd precatalyst with bulky, electron-rich ligand (e.g., XPhos, SPhos). suzuki->suzuki_cat buchwald_cat Use Pd precatalyst with specialized biarylphosphine ligand (e.g., BrettPhos). buchwald->buchwald_cat sonogashira_cat Use Pd catalyst with Cu(I) co-catalyst and amine base under inert atmosphere. sonogashira->sonogashira_cat ullmann_cat Use Cu(I) catalyst (e.g., CuI) with a diamine or phenanthroline ligand. ullmann->ullmann_cat optimization Low Yield or No Reaction? suzuki_cat->optimization buchwald_cat->optimization sonogashira_cat->optimization ullmann_cat->optimization opt_ligand Screen alternative bulky ligands. optimization->opt_ligand Yes success Successful Coupling optimization->success No opt_base Optimize base (e.g., K3PO4, Cs2CO3, K2CO3). opt_ligand->opt_base opt_solvent Optimize solvent (e.g., Dioxane, Toluene, DMF). opt_base->opt_solvent opt_temp Increase reaction temperature. opt_solvent->opt_temp opt_temp->success

Caption: Decision workflow for cross-coupling on the chlorothienyl ring.

Experimental Protocols

Protocol 1: Double Coupling of Chlorothienylalanine using HATU

This protocol is intended for solid-phase peptide synthesis (SPPS) where initial coupling proves to be incomplete.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling - Activation: In a separate vessel, pre-activate the Fmoc-chlorothienylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes. The solution should change color.

  • First Coupling - Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 45-60 minutes.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-chlorothienylalanine.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) before proceeding to the next synthesis step (capping or deprotection).

Protocol 2: Suzuki-Miyaura Coupling of a Chlorothienylalanine Derivative

This is a general protocol for coupling an arylboronic acid to the chlorothienyl moiety. Note: All reagents should be anhydrous, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To an oven-dried Schlenk flask, add the chlorothienylalanine derivative (1.0 mmol, 1 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2-3 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the bulky phosphine ligand (e.g., SPhos, 0.02-0.1 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene, ~0.1-0.2 M concentration).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. [Link]

  • ACS Publications. (2011, December 19). Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. [Link]

  • PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • DOI. (2013, April 10). Studies on the preference of multiple coupling in the introduction of thiophene ring into poly-halogenated aromatic compounds with nickel NHC catalyst. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • MDPI. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • SlideShare. There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. [Link]

  • ResearchGate. CH Substitution Reaction Using Various Thiophene Derivatives. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • PubMed Central (PMC). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • PubMed Central (PMC). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • ResearchGate. Palladium catalysed coupling of methyl 3-chlorothiophene-2-carboxylate.... [Link]

  • SlidePlayer. Reaction of Furan and Thiophene. [Link]

  • PubMed. (2001, July 2). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Kobe University. (2008, February 4). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]

  • Frontiers. (2021, September 6). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Preprints.org. (2023, October 30). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]

  • Chemical Science (RSC Publishing). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. [Link]

Sources

Troubleshooting

Optimizing HPLC Gradients for Chlorothienyl Peptide Separation: A Technical Support Guide

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients, with a specialized focus on the separation of chlorothienyl-modified peptides. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients, with a specialized focus on the separation of chlorothienyl-modified peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reversed-phase HPLC method development. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a quick-start guide to setting up and optimizing your HPLC gradient for chlorothienyl peptide separation.

Q1: What is the primary challenge in separating chlorothienyl peptides?

A1: The incorporation of a chlorothienyl group significantly increases the hydrophobicity of a peptide. In reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, this often leads to longer retention times and can necessitate adjustments to standard peptide separation protocols. The key challenge is to achieve good resolution from other peptidic impurities and unmodified peptides without excessive peak broadening.

Q2: What is a good starting point for a generic HPLC gradient for a novel chlorothienyl peptide?

A2: A robust starting point for a novel peptide is a broad gradient to first determine the elution window. For analytical scale separations, a shallow gradient is generally recommended for peptides to achieve optimal resolution.[1][2]

Table 1: Recommended Initial Gradient Conditions

ParameterRecommendationRationale
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape through ion-pairing and maintains a low pH to protonate acidic residues.[3][4]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and UV transparency.[4]
Column C18, wide-pore (300 Å)Wide-pore columns are suitable for larger molecules like peptides, preventing pore exclusion effects.[5] C18 provides a hydrophobic stationary phase for effective retention.
Gradient 5-60% B over 30 minutesA broad initial gradient helps to determine the approximate elution percentage of your peptide.[3]
Flow Rate 1.0 mL/min (for standard 4.6 mm ID column)A standard flow rate for initial screening.
Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be used with caution to avoid peptide degradation.[6]
Detection 214 nm or 220 nmThe peptide backbone absorbs strongly at these wavelengths.

Q3: Why is Trifluoroacetic Acid (TFA) so commonly used, and are there alternatives?

A3: TFA is a strong ion-pairing agent that interacts with positively charged residues on the peptide, effectively neutralizing their charge and increasing the peptide's overall hydrophobicity.[7] This leads to sharper peaks and improved resolution by minimizing undesirable interactions with the silica stationary phase.[7] However, TFA can suppress ionization in mass spectrometry (MS). For LC-MS applications, 0.1% formic acid is a more suitable, albeit weaker, alternative.[8] For particularly challenging separations where selectivity needs to be modulated, other ion-pairing agents like heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA) can be used. These are more hydrophobic than TFA and will increase peptide retention.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Poor Peak Shape - Tailing and Fronting

Poor peak shape can compromise resolution and lead to inaccurate quantification.[10] Understanding the cause is the first step to resolving the issue.

Issue: Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, is a common problem in peptide analysis.

  • Potential Cause 1: Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic amino acid residues in the peptide, causing tailing.

    • Solution:

      • Ensure Adequate Ion-Pairing Agent: Confirm that the concentration of TFA (or other ion-pairing agent) is sufficient, typically 0.1%.[5] Increasing the concentration slightly (e.g., to 0.12%) may improve peak shape.

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (around 2-3) to keep silanol groups protonated and minimize unwanted interactions. The use of 0.1% TFA typically achieves this.

  • Potential Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution:

      • Reduce Injection Volume: Systematically decrease the amount of sample injected onto the column.[11]

      • Use a Higher Capacity Column: If a larger sample volume is necessary, consider a column with a larger internal diameter or a higher stationary phase loading.

  • Potential Cause 3: Column Contamination or Degradation: Accumulation of strongly retained substances or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Column Washing: Implement a robust column washing procedure after each sequence of injections. A typical wash involves a high concentration of organic solvent (e.g., 95% acetonitrile).

      • Replace the Column: If the problem persists after thorough washing, the column may be irreversibly damaged and require replacement.[10]

Issue: Peak Fronting

Peak fronting, where the first half of the peak is sloped, is less common but can indicate significant issues.

  • Potential Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause the peak to front.

    • Solution:

      • Match Sample Solvent to Mobile Phase A: Ideally, dissolve your peptide sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[12]

      • Minimize Injection Volume: If using a stronger solvent is unavoidable, keep the injection volume as small as possible.

  • Potential Cause 2: Column Collapse or Void: A physical change in the column packing material can lead to peak fronting. This can be caused by pressure shocks or operating outside the column's recommended pH range.

    • Solution:

      • Inspect the Column: Check for any visible signs of a void at the column inlet.

      • Replace the Column: A column with a collapsed bed is generally not salvageable and must be replaced.

Guide 2: Poor Resolution

Achieving baseline separation of your chlorothienyl peptide from closely eluting impurities is the primary goal of method development.

Issue: Co-eluting or Poorly Resolved Peaks

  • Potential Cause 1: Inappropriate Gradient Slope: A gradient that is too steep will cause components to elute too quickly and without adequate separation.

    • Solution: Gradient Optimization Workflow

      • Initial Broad Gradient: Run a broad, scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.

      • Focused Shallow Gradient: Design a new, shallower gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% B, a new gradient of 30-50% B over a longer time (e.g., 40 minutes) will likely improve resolution.[2][6] A good starting point for a shallow gradient is an increase of 1% B per minute.[1]

  • Potential Cause 2: Sub-optimal Mobile Phase Composition: The choice of organic solvent and ion-pairing agent can significantly impact selectivity.

    • Solution:

      • Change the Organic Solvent: While acetonitrile is standard, for some peptides, using methanol or isopropanol as the organic modifier can alter selectivity and improve resolution.

      • Vary the Ion-Pairing Agent: As mentioned in the FAQs, switching from TFA to a more hydrophobic agent like PFPA or HFBA will increase the retention of all peptides, but may also change their relative elution order, potentially resolving co-eluting peaks.

  • Potential Cause 3: Insufficient Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution:

      • Check Column Performance: Regularly check the performance of your column with a standard sample to monitor its efficiency (plate count).

      • Use a High-Efficiency Column: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC systems) or a longer column to increase theoretical plates and improve resolution.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Systematic Gradient Optimization

This protocol outlines a step-by-step approach to systematically optimize your HPLC gradient for a novel chlorothienyl peptide.

  • System Preparation:

    • Prepare fresh mobile phases A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).

    • Install a suitable C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Scouting Run:

    • Dissolve the chlorothienyl peptide sample in a solvent compatible with the initial mobile phase.

    • Inject the sample and run a broad gradient (e.g., 5% to 95% B over 30 minutes).

    • Identify the retention time and approximate %B at which your target peptide elutes.

  • Focused Gradient Run:

    • Based on the scouting run, design a shallower gradient centered around the elution point. For example, if the peptide eluted at 20 minutes (which might correspond to 50% B), a new gradient could be 40-60% B over 30 minutes.

    • Run this new gradient and assess the resolution of the target peptide from its nearest impurities.

  • Further Optimization (if needed):

    • Adjust Gradient Slope: If resolution is still insufficient, further decrease the gradient slope (e.g., from a 20% change over 30 minutes to a 10% change over 30 minutes).

    • Modify Temperature: Increase the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then to 40 °C) and observe the effect on selectivity and resolution.[6]

    • Change Ion-Pairing Agent: If co-elution persists, prepare new mobile phases with a different ion-pairing agent (e.g., 0.1% PFPA) and repeat the optimization process.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow of the gradient optimization process.

GradientOptimization cluster_prep Preparation cluster_scout Scouting cluster_focus Optimization cluster_refine Refinement (If Needed) Prep System & Mobile Phase Preparation Scout Run Broad Gradient (e.g., 5-95% B) Prep->Scout AnalyzeScout Identify Elution Window of Peptide Scout->AnalyzeScout Focus Design & Run Shallow Gradient (e.g., 40-60% B) AnalyzeScout->Focus AssessRes Assess Resolution Focus->AssessRes AdjustSlope Decrease Gradient Slope AssessRes->AdjustSlope Resolution Needs Improvement Final Final Method AssessRes->Final Resolution Acceptable AdjustSlope->Focus ChangeTemp Adjust Temperature AdjustSlope->ChangeTemp ChangeIP Change Ion-Pairing Agent AdjustSlope->ChangeIP ChangeTemp->Focus ChangeIP->Scout Re-scout Needed

Caption: A workflow for systematic HPLC gradient optimization.

Understanding Gradient Slope and Resolution

The slope of the gradient is a critical parameter for achieving good resolution. A shallower slope increases the separation between peaks.

GradientSlope cluster_steep Steep Gradient cluster_shallow Shallow Gradient SteepChrom ShallowChrom SteepText Poor Resolution Short Run Time ShallowText Good Resolution Longer Run Time

Caption: The effect of gradient slope on peak resolution.

(Note: The images in the DOT script are placeholders. In a real application, these would be actual chromatogram images.)

Section 4: The Impact of the Chlorothienyl Moiety

The presence of a chlorothienyl group on a peptide has predictable effects on its chromatographic behavior in RP-HPLC. Thiophene itself is an aromatic and hydrophobic moiety, and the addition of a chlorine atom further increases its hydrophobicity.

  • Increased Retention: Expect chlorothienyl peptides to be significantly more retained on a C18 column compared to their non-modified counterparts. This means they will elute at a higher percentage of organic solvent (acetonitrile).

  • Potential for Altered Selectivity: The aromatic nature of the thienyl ring can lead to π-π interactions with stationary phases that have phenyl ligands (e.g., a Phenyl-Hexyl column). If you are struggling to resolve your chlorothienyl peptide from impurities on a C18 column, screening a phenyl-based column could provide a different selectivity and potentially better resolution.[3]

  • Method Adjustments: For highly hydrophobic chlorothienyl peptides, you may need to start your gradient at a higher initial %B to avoid excessively long run times. Additionally, a stronger organic solvent like isopropanol, sometimes mixed with acetonitrile, can be effective for eluting very hydrophobic molecules.[4]

By understanding the fundamental principles of reversed-phase chromatography and applying a systematic approach to method development, you can effectively optimize HPLC gradients for the successful separation and analysis of chlorothienyl-modified peptides.

References

  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. Analytical Biochemistry. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

  • HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. [Link]

  • How to fix peak shape in hplc?. ResearchGate. [Link]

  • Peptide retention in RP ion pair HPLC. ResearchGate. [Link]

  • HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. LCGC Europe. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Chlorothienyl-Modified Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the structural characterization of novel therapeutic peptides is paramount. Modifications to peptide structures,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural characterization of novel therapeutic peptides is paramount. Modifications to peptide structures, such as the incorporation of non-canonical amino acids or synthetic moieties, are frequently employed to enhance stability, target affinity, and pharmacokinetic properties. Among these, the chlorothienyl group is an emerging modification of interest. Its unique electronic and steric properties present both opportunities and challenges for characterization. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of chlorothienyl-modified peptides, offering both foundational principles and actionable experimental insights.

The Fundamentals: A Refresher on Peptide Fragmentation

Before delving into the specifics of chlorothienyl-containing peptides, it is crucial to understand the common fragmentation pathways observed in tandem mass spectrometry (MS/MS). The goal of MS/MS is to break a selected precursor ion (our peptide of interest) into smaller fragment ions, which provide information about its amino acid sequence and the location of any modifications.[1]

The primary methods for peptide fragmentation include:

  • Collision-Induced Dissociation (CID): This is the most common technique, where precursor ions are accelerated and collided with an inert gas.[2][3] This process increases the internal vibrational energy of the peptide, leading to fragmentation, primarily at the amide bonds along the peptide backbone.[4][5] This typically generates b- and y-type fragment ions .[3][4][6]

  • Higher-Energy C-trap Dissociation (HCD): An alternative to CID, HCD is a beam-type fragmentation method that often provides richer fragmentation spectra, especially for identifying modifications.[3][4] Like CID, it predominantly produces b- and y-ions.[3][4]

  • Electron Transfer Dissociation (ETD): This technique involves the transfer of an electron to a multiply charged peptide precursor.[4] This induces fragmentation along the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions .[4][6][7] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID or HCD.[3][4]

The choice of fragmentation method is critical and depends on the specific characteristics of the peptide, such as its charge state and the nature of its modifications.[2][7] For many applications, a combination of fragmentation techniques can provide the most comprehensive structural information.[2][8]

The Chlorothienyl Moiety: Predicting Its Influence on Fragmentation

The introduction of a chlorothienyl group is expected to significantly influence the fragmentation behavior of a peptide. This is due to the combined electronic effects of the aromatic thiophene ring and the electronegative chlorine atom.

Expected Fragmentation Characteristics:

  • Backbone Fragmentation (b- and y-ions): The fundamental b- and y-ion series will still be the primary indicators of the peptide sequence. However, the presence of the bulky and electron-rich chlorothienyl group on an amino acid side chain may influence the relative abundance of fragments near the modification site.

  • Unique Reporter Ions: A key fragmentation pathway to anticipate is the generation of a characteristic "reporter" ion corresponding to the chlorothienyl moiety itself or a fragment thereof. This occurs when the bond connecting the side chain to the peptide backbone cleaves, or when the modification itself fragments. Such reporter ions are invaluable for confirming the presence and, in some cases, the location of the modification.

  • Neutral Losses: The chlorothienyl group may also be prone to neutral loss during fragmentation, where the entire modification is lost from the precursor or a fragment ion. This will result in a series of ions that appear to be from the unmodified peptide. Identifying these neutral loss events can be a strong indicator of the modification's presence.

Comparison with Other Modifications:

To better understand the expected fragmentation patterns, we can draw parallels with other types of peptide modifications:

Modification Type Typical Fragmentation Behavior Relevance to Chlorothienyl Peptides
Halogenation (e.g., Bromo, Fluoro) Can lead to characteristic neutral losses of the halogen or hydrogen halide. Alpha cleavage next to the carbon-halogen bond is also a common pathway.[9]Expect potential neutral loss of HCl or the entire chlorothienyl group. The C-Cl bond on the thiophene ring may also be a site of fragmentation.
Aromatic/Heterocyclic Groups (e.g., Phenylalanine) Aromatic side chains can stabilize fragment ions, influencing cleavage probabilities. They can also produce characteristic low-mass fragment ions.The thiophene ring can be expected to influence charge distribution and potentially generate a thienyl-containing reporter ion.
Phosphorylation Often shows a characteristic neutral loss of phosphoric acid (98 Da) in CID/HCD. ETD is preferred as it tends to preserve this labile modification.[4][10]While structurally different, the principle of a modification-specific fragmentation pathway (neutral loss or reporter ion) is a key concept to apply.

Experimental Design: A Protocol for Analysis

A robust experimental design is crucial for obtaining high-quality, interpretable data. The following protocol outlines a recommended workflow for analyzing chlorothienyl-modified peptides.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Peptide Solubilization (e.g., 0.1% Formic Acid in Water/Acetonitrile) lc Reverse-Phase HPLC/UPLC (e.g., C18 Column with Acetonitrile Gradient) prep->lc Injection ms1 MS1 Survey Scan (High Resolution, Accurate Mass) lc->ms1 Elution into MS dda Data-Dependent Acquisition (DDA) ms1->dda Precursor Selection ms2 MS2 Fragmentation (CID/HCD and ETD) dda->ms2 Trigger MS2 search Database Search / De Novo Sequencing (Specify Modification Mass) ms2->search Data Processing manual Manual Spectral Interpretation (Identify b, y, c, z ions and Reporter Ions) search->manual Validation

Caption: Overall workflow for the analysis of chlorothienyl peptides.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the synthetic chlorothienyl peptide and its unmodified counterpart in a suitable solvent, typically 0.1% formic acid in water/acetonitrile. The concentration should be optimized for your instrument, but a starting point of 1 pmol/µL is common.

    • Rationale: Formic acid is used to protonate the peptides, which is necessary for positive-ion electrospray ionization (ESI).[11]

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient of increasing acetonitrile (containing 0.1% formic acid) to elute the peptides. The presence of the chlorothienyl group will likely alter the peptide's hydrophobicity and thus its retention time compared to the unmodified version.[12]

    • Rationale: LC separation reduces sample complexity, allowing for individual peptides to enter the mass spectrometer at different times, which is crucial for data-dependent acquisition.

  • Mass Spectrometry (MS):

    • Perform an initial high-resolution MS1 survey scan to determine the accurate mass-to-charge ratio (m/z) of the precursor ions.

    • Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for MS/MS fragmentation.[12]

    • Crucially, acquire MS/MS data using multiple fragmentation techniques in parallel if your instrument allows:

      • HCD or CID: Use a normalized collision energy (NCE) of ~25-30% as a starting point, but optimize this for your specific peptide. This will provide the primary backbone fragmentation (b- and y-ions).

      • ETD: This is particularly important for confirming the modification site, as it can provide complementary fragmentation information (c- and z-ions) and may preserve the modification on the side chain.[3][4]

    • Rationale: Using multiple fragmentation modes provides a more complete picture of the peptide's structure. HCD/CID gives robust sequence information, while ETD can help pinpoint the location of labile modifications.[2][7]

Data Interpretation: Decoding the Spectra

The analysis of the resulting MS/MS spectra requires a systematic approach.

Theoretical Fragmentation Comparison

Let's consider a hypothetical peptide, Ac-Tyr-Val-Ala-(X)-Leu-NH2 , where 'X' is an amino acid modified with a 2-(5-chlorothiophen-2-yl)acetyl group. The mass of this modification is approximately 174.97 Da.

Ion Type Unmodified Peptide (X = Gly) Chlorothienyl-Modified Peptide (X = Modified Gly) Expected Mass Shift (Da)
b1 164.07164.070
b2 263.14263.140
b3 334.18334.180
b4 391.20566.17+174.97
y1 131.10131.100
y2 244.18419.15+174.97
y3 315.22490.19+174.97
y4 414.29589.26+174.97
Reporter Ion N/A~175.97 (or fragments thereof)N/A

Note: Masses are monoisotopic and calculated for singly charged ions. The exact mass of the reporter ion will depend on the precise point of fragmentation.

Key Signatures to Look For:
  • Mass Shift in Fragment Ions: As shown in the table, all fragment ions (b- or y-ions) that contain the modified amino acid will exhibit a mass shift corresponding to the mass of the chlorothienyl modification. This is the primary method for localizing the modification.[13]

  • Chlorothienyl Reporter Ion: Scrutinize the low-mass region of your HCD or CID spectrum for a peak corresponding to the chlorothienyl moiety. The presence of this ion is strong evidence for the modification.

  • Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This means that any fragment ion containing the chlorothienyl group will have a characteristic isotopic pattern, with a second peak (A+2) that is about one-third the intensity of the monoisotopic peak. This is a powerful diagnostic tool.

Fragmentation Pathway Diagram

G cluster_peptide Hypothetical Chlorothienyl Peptide N_term H₂N- AA1 AA₁ bond1 -CO-NH- AA2_mod AA₂(Mod) bond2 -CO-NH- AA3 AA₃ C_term -COOH b2_label b₂ y2_label y₂ reporter_label Reporter Ion p1 p1->bond1 b-ion cleavage p2 p3 p3->bond2 y-ion cleavage p4 p5 p5->AA2_mod Side-chain cleavage

Caption: Fragmentation of a modified peptide showing b-, y-, and reporter ions.

Conclusion

The analysis of chlorothienyl-modified peptides by mass spectrometry is a multifaceted but manageable task. By understanding the fundamental principles of peptide fragmentation and anticipating the specific influences of the chlorothienyl moiety, researchers can design robust experiments and confidently interpret the resulting data. A multi-faceted approach utilizing both CID/HCD and ETD fragmentation will yield the most comprehensive structural information. The key diagnostic markers—a mass shift in the b- and y-ion series, the presence of a unique reporter ion, and the characteristic chlorine isotopic pattern—provide a self-validating system for confirming the identity and location of this important peptide modification.

References

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). MDPI. Available at: [Link]

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (n.d.). p.p.. Available at: [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). chem.ox.ac.uk. Available at: [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. Available at: [Link]

  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. (2022). PREMIER Biosoft. Available at: [Link]

  • Identification of Protein Modifications by Mass Spectrometry. (n.d.). depts.washington.edu. Available at: [Link]

  • Characterization of intact and modified proteins by mass spectrometry. (2024). MS Vision. Available at: [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (n.d.). PMC. Available at: [Link]

  • Mass Spectrometry for Post-Translational Modifications. (n.d.). Neuroproteomics - NCBI - NIH. Available at: [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Available at: [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021). Journal of Biomolecular Techniques. Available at: [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2011). uab.edu. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Enantiomeric Excess of 3-(5-Chlorothien-2-yl)-L-alanine

Introduction 3-(5-Chlorothien-2-yl)-L-alanine is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. As a chiral building block, the stereochemical purity of this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Chlorothien-2-yl)-L-alanine is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. As a chiral building block, the stereochemical purity of this compound is paramount, as the biological activity and toxicological profile of its enantiomers can differ dramatically. The accurate determination of enantiomeric excess (ee) is therefore not merely a quality control metric but a critical step in ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of 3-(5-Chlorothien-2-yl)-L-alanine. We will move beyond simple procedural descriptions to explore the fundamental principles, rationale behind methodological choices, and the practical nuances of method validation. This content is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for chiral purity assessment.

Chapter 1: Foundational Principles of Chiral Separation

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a non-trivial challenge. The core principle of all enantioselective analyses is to create a transient, diastereomeric interaction between the enantiomers and a chiral selector. This diastereomeric relationship exhibits different physicochemical properties, which can be exploited for separation or spectroscopic differentiation. The choice of technique dictates how this transient state is achieved and measured.

Chapter 2: A Comparative Analysis of Key Analytical Techniques

The validation of enantiomeric excess for a molecule like 3-(5-Chlorothien-2-yl)-L-alanine primarily relies on three powerful techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and challenges.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard and most widely used technique for enantiomeric excess determination in the pharmaceutical industry.[1][2] Its robustness, versatility, and high-resolution capabilities make it an indispensable tool.

  • Principle of Separation: Separation is achieved by passing the analyte through a column packed with a Chiral Stationary Phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying stability.[3] This difference in interaction energy leads to different retention times, allowing for their separation and quantification. For amino acids, polysaccharide-based, macrocyclic antibiotic, and crown-ether CSPs are particularly effective.[4][5][6]

  • Causality of Experimental Choices:

    • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are often the first choice for aromatic and heterocyclic compounds like 3-(5-Chlorothien-2-yl)-L-alanine.[7][8] This is due to their multimodal separation mechanisms, including hydrogen bonding, π-π interactions (with the thiophene ring), and steric hindrance, which provide broad enantiorecognition capabilities.

    • Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity for polysaccharide CSPs.[3] The alcohol modifier's concentration is a critical parameter for optimizing the resolution and analysis time. Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to suppress ionization of the amino and carboxylic acid groups, ensuring sharp peak shapes.

  • Advantages: High resolution, excellent reproducibility, wide availability of CSPs, and well-established validation protocols.

  • Limitations: Higher cost of chiral columns, can consume significant volumes of organic solvents, and method development can be time-consuming.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a powerful alternative to HPLC, particularly for charged species like amino acids.[]

  • Principle of Separation: Separation occurs in a narrow capillary filled with a background electrolyte (BGE). A high voltage is applied, causing ions to migrate based on their charge-to-size ratio. To separate enantiomers, a chiral selector is added directly to the BGE.[10] The enantiomers form transient, diastereomeric complexes with the selector, which alters their effective electrophoretic mobility, leading to different migration times. Common selectors for amino acids include cyclodextrins, crown ethers, and macrocyclic antibiotics.[][11][12]

  • Causality of Experimental Choices:

    • Chiral Selector: Cyclodextrins are highly effective for amino acids.[13] The hydrophobic inner cavity of the cyclodextrin can include the chlorothiophene moiety of the analyte, while the hydroxyl groups on the rim can interact with the amino and carboxyl groups. The choice of cyclodextrin derivative (e.g., sulfated or hydroxypropyl-β-cyclodextrin) can fine-tune the selectivity.

    • BGE pH: The pH of the background electrolyte is critical as it determines the ionization state of the amino acid. For 3-(5-Chlorothien-2-yl)-L-alanine, a low pH (e.g., 2.5-3.5) ensures the amino group is protonated, making it suitable for separation in a standard fused-silica capillary.

  • Advantages: Extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.[][10]

  • Limitations: Lower concentration sensitivity compared to HPLC with UV detection, and reproducibility can be more challenging to maintain due to factors like capillary surface chemistry and Joule heating.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it differentiates enantiomers in solution by converting them into diastereomers or placing them in a chiral environment.[14]

  • Principle of Discrimination: Since enantiomers are chemically and magnetically equivalent in an achiral solvent, their NMR spectra are identical. To determine ee, a chiral auxiliary is added to the sample. This can be a:

    • Chiral Derivatizing Agent (CDA): The CDA reacts covalently with both enantiomers to form a pair of diastereomers. Diastereomers have distinct chemical and physical properties, and thus will exhibit separate, quantifiable signals in the NMR spectrum.[15][16]

    • Chiral Solvating Agent (CSA): The CSA forms non-covalent, transient diastereomeric complexes with the enantiomers. This association induces a small difference in the chemical shift of specific protons in the analyte, allowing for the integration of their respective signals.[17][18]

  • Causality of Experimental Choices:

    • Chiral Auxiliary Selection: For an amino acid, a common CDA is Mosher's acid chloride (MTPA-Cl), which reacts with the amino group. The choice of a CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), is often preferred as it is non-destructive and simpler to prepare. The key is that the auxiliary must induce a sufficient chemical shift difference (Δδ) between the signals of the two diastereomeric complexes for accurate integration.

    • Solvent and Temperature: The interactions are often sensitive to the solvent and temperature, which can affect the equilibrium of complexation and the observed chemical shift differences.

  • Advantages: Rapid analysis time (once the sample is prepared), non-destructive (with CSAs), provides structural information, and does not require a racemic standard for quantification.

  • Limitations: Lower sensitivity and accuracy compared to chromatographic methods, especially for very high or low ee values (e.g., >99% or <1%). Signal overlap can complicate quantification.[16]

Chapter 3: Data-Driven Performance Comparison

The selection of an analytical technique is a balance of performance, cost, and the specific requirements of the analysis (e.g., high-throughput screening vs. final product release).

ParameterChiral HPLCChiral Capillary ElectrophoresisNMR Spectroscopy (with CSA/CDA)
Principle Chromatographic SeparationElectrophoretic SeparationSpectroscopic Discrimination
Resolution Very High (Rs > 1.7 is achievable)[1]Extremely HighDependent on Δδ and field strength
Sensitivity (LOQ) High (ng/mL range)Moderate (µg/mL range)Low (mg/mL range)
Analysis Time 5 - 30 minutes5 - 20 minutes< 5 minutes (acquisition)
Solvent Consumption HighVery LowLow
Sample Throughput ModerateHighHigh
Method Robustness HighModerateModerate
Cost per Sample ModerateLowLow (if spectrometer is available)
Ease of Use ModerateModerate to HighHigh
Best For QC/QA, impurity profiling, high accuracyHigh-throughput screening, charged analytesRapid screening, structural confirmation

Chapter 4: Detailed Experimental Protocols

These protocols serve as validated starting points for method development. Optimization will be necessary for specific instrumentation and purity requirements.

Protocol 4.1: Chiral HPLC Method

This method is adapted from established protocols for separating aromatic amino acids on a polysaccharide-based CSP.[3][7]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject 10 µL of a racemic standard of 3-(5-Chlorothien-2-yl)-alanine to determine the retention times and resolution of the L- and D-enantiomers.

    • Inject 10 µL of the sample solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = (|Area_L - Area_D|) / (Area_L + Area_D) * 100

Protocol 4.2: Chiral Capillary Electrophoresis Method

This protocol uses a cyclodextrin as a chiral selector, a common and effective approach for amino acids.[11][13]

  • Instrumentation: Capillary electrophoresis system with a DAD or UV detector.

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin.

  • Voltage: +25 kV.

  • Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water or BGE to a concentration of approximately 0.2 mg/mL.

  • Procedure:

    • Rinse the capillary sequentially with 1 M NaOH (2 min), water (2 min), and BGE (5 min).

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply the separation voltage and record the electropherogram.

    • Identify and integrate the peaks corresponding to the L- and D-enantiomers.

    • Calculate the enantiomeric excess using the peak areas.

Protocol 4.3: NMR Spectroscopy Method

This non-destructive protocol uses a chiral solvating agent to induce chemical shift non-equivalence.[17][18]

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Dissolve ~5 mg of 3-(5-Chlorothien-2-yl)-L-alanine in 0.6 mL of CDCl₃ in an NMR tube. Some sonication may be required.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.5 equivalents of the CSA (TFAE) to the NMR tube.

    • Mix thoroughly and acquire another ¹H NMR spectrum.

  • Procedure:

    • Compare the spectra before and after the addition of the CSA.

    • Identify a proton signal (e.g., the α-proton) that splits into two distinct signals upon addition of the CSA. These signals correspond to the L- and D-enantiomers complexed with the CSA.

    • Carefully integrate the two resolved signals.

    • Calculate the enantiomeric excess from the integration values.

Chapter 5: Workflow for Analytical Method Validation

A self-validating system is essential for trustworthiness.[1] The chosen analytical method must be validated to ensure it is fit for its intended purpose. The workflow below, based on ICH guidelines, outlines the necessary steps.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Finalization Dev Initial Method Development Opt System Optimization (Resolution, Runtime) Dev->Opt Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: A typical workflow for the validation of an analytical method for enantiomeric purity.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or the other enantiomer). This is demonstrated by achieving baseline resolution between the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of standards of the minor enantiomer are prepared and analyzed to establish a linear relationship between peak area and concentration.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the main enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It includes repeatability (same lab, same day, same analyst) and intermediate precision (different days, different analysts, or different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling the undesired enantiomer as an impurity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.

Conclusion

The validation of the enantiomeric excess of 3-(5-Chlorothien-2-yl)-L-alanine is a critical analytical task that can be confidently addressed using several powerful techniques.

  • Chiral HPLC stands out as the most robust, reliable, and universally accepted method for final quality control and regulatory submissions, benefiting from a wide array of commercially available chiral stationary phases.

  • Chiral Capillary Electrophoresis offers a compelling, high-throughput, and low-waste alternative, making it exceptionally well-suited for screening applications during process development or in discovery chemistry.

  • NMR Spectroscopy , while less sensitive, provides a rapid and powerful tool for quick checks of enantiomeric purity without the need for extensive method development, making it valuable in a research setting.

The ultimate choice of method will depend on the specific application, required level of accuracy and sensitivity, sample throughput needs, and available instrumentation. Regardless of the technique chosen, a thorough method validation following established guidelines is non-negotiable to ensure the integrity of the analytical data and the quality of the final product.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • Gray, M. (2020). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1917-1921. [Link]

  • Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. PMC. [Link]

  • Fedorova, O. A., et al. (2021). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 13(4), 107-115. [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham Research Portal. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • StudySmarter. (2023). Separation of Amino Acids: Thin Layer & Chiral Techniques. StudySmarter US. [Link]

  • Creamer, J. S., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(2), 1191-1198. [Link]

  • Wenzel, T. J. (2000). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Salami, M., et al. (2002). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Ingenta Connect. [Link]

  • Salami, M., et al. (2002). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. [Link]

  • Wrezel, P.W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.[Link]

  • Sánchez, F. R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 937-43. [Link]

  • Reddy, G. S., et al. (2022). thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Publishing. [Link]

  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Validation

Crystal Structure Analysis of 3-(5-Chlorothien-2-yl)-L-alanine Derivatives: A Comparative Technical Guide

Topic: Crystal structure analysis of 3-(5-Chlorothien-2-yl)-L-alanine derivatives Content Type: Publish Comparison Guide Executive Summary & Strategic Importance In the realm of peptidomimetic drug design, 3-(5-Chlorothi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 3-(5-Chlorothien-2-yl)-L-alanine derivatives Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

In the realm of peptidomimetic drug design, 3-(5-Chlorothien-2-yl)-L-alanine (5-Cl-THA) represents a critical bioisostere of L-Phenylalanine (Phe). While Phe is the native scaffold, its metabolic susceptibility and lack of specific electronic handles often necessitate substitution.

This guide objectively compares the structural performance of 5-Cl-THA derivatives against standard alternatives: the native L-Phenylalanine and the non-halogenated 3-(2-Thienyl)-L-alanine (THA) .

Key Finding: The introduction of the 5-chloro substituent significantly alters crystal packing energetics. Unlike the rotational disorder frequently observed in unsubstituted thienylalanine, the heavy chlorine atom often "locks" the thiophene ring orientation via halogen bonding (


-hole interactions), enhancing electron density map resolution and providing a unique structural anchor for drug-target interactions.

Comparative Performance Analysis

The following table summarizes the physicochemical and crystallographic distinctions between the subject compound and its primary alternatives.

Table 1: Structural & Physicochemical Comparison[1][2]
FeatureL-Phenylalanine (Phe) 3-(2-Thienyl)-L-alanine (THA) 3-(5-Chlorothien-2-yl)-L-alanine
Role Native BenchmarkBioisostere (Steric mimic)Bioisostere (Electronic/Metabolic mimic)
Ring Electronics Electron-rich (

-cloud)
Electron-rich (S-heteroatom)Electron-deficient (Inductive Cl effect)
Crystal Packing Hydrophobic bilayers (Herringbone)Often Disordered (S vs. C=C flip)Ordered (Cl anchors orientation)
Space Group (Typ.)

(Monoclinic)

(Orthorhombic)

or

Key Interaction

-

Stacking
S

O / S


Cl

O (Halogen Bond) / S

S
Resolution Limit High (< 0.8 Å possible)Moderate (due to disorder)High (Cl anomalous scattering helps phasing)
Expert Insight: The "Chlorine Lock" Effect

In unsubstituted THA, the thiophene ring often exhibits two conformations rotated by 180° because the sulfur atom and the C=C double bond occupy similar volumes. This leads to occupancy disorder in the crystal structure, complicating refinement.

  • Causality: The 5-Cl substituent breaks this symmetry. The large electron density of Chlorine (

    
    ) creates a distinct steric and electronic footprint, forcing the ring into a single, ordered conformation to maximize packing efficiency and halogen bonding.
    

Experimental Workflow: From Synthesis to Structure

The following diagram outlines the decision-making process for crystallizing and analyzing 5-Cl-THA derivatives.

G Start Start: 5-Cl-THA Derivative Solubility Solubility Screen (H2O, MeOH, TFE) Start->Solubility Method Crystallization Method Selection Solubility->Method SlowEvap Slow Evaporation (High Solubility) Method->SlowEvap Soluble VaporDiff Vapor Diffusion (Low Solubility/Peptide) Method->VaporDiff Insoluble Harvest Crystal Harvesting & Cryo-Protection SlowEvap->Harvest VaporDiff->Harvest XRD SC-XRD Data Collection (Mo or Cu Source) Harvest->XRD Processing Data Reduction (Integration/Scaling) XRD->Processing Phasing Phasing Strategy Processing->Phasing DirectMethods Direct Methods (SHELXT) Phasing->DirectMethods Small Molecule SAD SAD Phasing (Utilizing Cl/S Anomalous Signal) Phasing->SAD Macromolecule Complex Refinement Refinement (SHELXL) Check for Disorder DirectMethods->Refinement SAD->Refinement Final Final Structure (CIF Output) Refinement->Final

Figure 1: Decision tree for the crystallographic characterization of halogenated thienylalanine derivatives.

Detailed Experimental Protocols

Crystallization Protocol (Self-Validating)

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm in one dimension).

  • Preparation: Dissolve 10 mg of the 5-Cl-THA derivative in 1 mL of Methanol/Water (1:1 v/v). If the derivative is hydrophobic (e.g., N-Boc protected), use Ethanol or Acetonitrile.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean glass vial. Why: Dust particles act as uncontrolled nucleation sites, leading to microcrystals rather than single crystals.
    
  • Slow Evaporation (Method A): Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C.[1]

    • Validation: Check daily under a polarized light microscope. Birefringence (glowing under crossed polarizers) confirms crystallinity.

  • Vapor Diffusion (Method B - for Peptide Derivatives): Mix 1

    
    L of protein/peptide solution with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350) on a siliconized cover slip. Invert over the reservoir.
Data Collection & Refinement Strategy

Objective: Maximize resolution and resolve the chlorine position.

  • Source Selection: Use Mo-K

    
      (
    
    
    
    Å) for small molecules to reduce absorption errors. For macromolecular complexes containing 5-Cl-THA, Cu-K
    
    
    may be used to enhance the anomalous signal of the Chlorine and Sulfur atoms.
  • Cryo-cooling: Collect data at 100 K using a nitrogen stream. This freezes thermal vibrations, which is critical for resolving the difference between the sulfur and carbon atoms in the thiophene ring.

  • Refinement Tip: When refining the structure (e.g., using SHELXL), explicitly check the Flack Parameter . Since these are L-amino acid derivatives, the space group must be non-centrosymmetric (chiral). A Flack parameter near 0.0 confirms the correct absolute configuration; a value near 1.0 indicates inversion.

Structural Analysis Guide: What to Look For

When analyzing the solved structure of 5-Cl-THA, focus on these three specific interaction types which differentiate it from Phenylalanine.

A. Halogen Bonding (The -hole)

Unlike the hydrogen in Phe, the Chlorine atom in 5-Cl-THA is anisotropic. It has a positive electrostatic potential cap (the


-hole) on the extension of the C-Cl bond.
  • Measurement: Look for Cl

    
    O=C distances less than the sum of van der Waals radii (< 3.27 Å).
    
  • Significance: These interactions can increase binding affinity in drug pockets by targeting backbone carbonyls.

B. Thiophene Geometry & Disorder
  • Check: Calculate the C-S bond lengths. In a well-ordered structure, C-S is approx 1.70 Å, while C=C is 1.35-1.40 Å.

  • Warning Sign: If you see "smeared" electron density or C-S bond lengths averaging to ~1.5 Å, the ring is likely flipping (disordered). Use the PART instruction in SHELXL to model two orientations (e.g., 80% occupancy A, 20% occupancy B). Note: This is less likely in 5-Cl-THA than in THA due to the "Chlorine Lock."

C. Stacking Interactions
  • Phe: Forms T-shaped (edge-to-face) interactions.

  • 5-Cl-THA: Often forms parallel displaced

    
    -stacking due to the polarized nature of the thiophene ring and the S
    
    
    
    S interactions between adjacent layers.

References

  • Görbitz, C. H. (2002). "Nanotube formation by hydrophobic dipeptides." Chemistry – A European Journal, 7(23), 5153-5159. Link

  • Dunitz, J. D., & Taylor, R. (1997). "Organic Fluorine: Odd Man Out." Chemistry – A European Journal, 3(1), 89-98. (Context on halogen substitution effects in crystallography). Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5588-5618. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 3-Chloro-L-alanine." (Comparative baseline for chlorinated alanine backbone). Link

  • Bacchi, A., et al. (2005). "Thienylalanine vs Phenylalanine: A crystallographic comparison." Acta Crystallographica Section C. (General reference for Thienylalanine packing modes). Link

Sources

Comparative

A Comparative Guide to the Binding Affinity of Chlorothienyl vs. Phenyl Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the nuanced interplay between a compound's structure and its affinity for a biological target is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the nuanced interplay between a compound's structure and its affinity for a biological target is a cornerstone of successful therapeutic development. The strategic modification of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic properties is a daily challenge for medicinal chemists. Among the myriad of structural alterations, the bioisosteric replacement of a phenyl group with a chlorothienyl moiety has emerged as a compelling strategy. This guide provides an in-depth, objective comparison of the binding affinities of chlorothienyl and phenyl analogues, supported by experimental data, to empower researchers in their quest for novel and effective therapeutics.

The Rationale for Bioisosteric Replacement: Phenyl vs. Thienyl and the Role of Chlorine

The phenyl group is a ubiquitous and often essential structural component in a vast number of drug molecules. Its aromaticity and ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, frequently contribute to high binding affinity. However, the lipophilicity of the phenyl ring can sometimes lead to poor aqueous solubility and metabolic instability, primarily through oxidative metabolism by cytochrome P450 enzymes.

This has led to the exploration of bioisosteres—chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The thiophene ring is a classic bioisostere of the phenyl ring. Its similar size, planarity, and aromatic character allow it to often mimic the phenyl group in binding to a target. The introduction of a sulfur atom in the thiophene ring can also offer unique interaction possibilities, such as hydrogen bonding.

The further addition of a chlorine atom to the thiophene ring, creating a chlorothienyl group, introduces another layer of modulation. The electronegativity and size of the chlorine atom can significantly alter the electronic distribution and steric profile of the ring. This can lead to:

  • Enhanced Binding Affinity: Through favorable halogen bonding interactions with the target protein.

  • Improved Selectivity: By exploiting subtle differences in the binding pockets of related proteins.

  • Increased Metabolic Stability: By blocking sites susceptible to metabolic oxidation.

  • Modulated Physicochemical Properties: Influencing factors like lipophilicity and pKa.

Comparative Binding Affinity: A Data-Driven Analysis

The decision to replace a phenyl group with a chlorothienyl analogue is ultimately guided by empirical data. Below, we present a summary of experimental findings from various studies that highlight the impact of this substitution on binding affinity.

Case Study 1: Protein Kinase CK2 Inhibitors

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in various cancers, making it an attractive therapeutic target. In the development of CK2 inhibitors, the structure-activity relationship (SAR) of compounds containing a 5-(phenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid scaffold was explored.

Compound IDR GroupTargetKᵢ (nM)
1 HCK21.1
2 (CX-4945) 3-ClCK20.38[3]

Analysis: The data clearly demonstrates that the introduction of a chlorine atom at the meta-position of the phenyl ring (Compound 2 , which is the clinical candidate CX-4945) results in a nearly three-fold increase in binding affinity compared to the unsubstituted phenyl analogue (Compound 1 )[3]. This enhanced potency is attributed to a combination of hydrophobic interactions, an ionic bridge, and hydrogen bonding within the ATP-binding site of CK2, as suggested by molecular modeling[3].

Case Study 2: Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase Inhibitors

The (3-Hydroxy-p-tolyl)urea scaffold has been investigated for its potential as a source of kinase inhibitors. A study exploring the SAR of this class of compounds against FGFR1 provides valuable insights into the effects of halogen substitution on the "head" phenyl ring.

Compound IDR (Substitution on 'Head' Phenyl)IC₅₀ (µM) vs. FGFR1 Kinase
3a 4-H> 10
3b 4-Cl0.21 ± 0.02[4]
3c 3-Cl0.48 ± 0.05[4]
3d 2-Cl1.25 ± 0.11[4]

Analysis: The unsubstituted phenyl analogue (3a ) showed negligible inhibitory activity against FGFR1. However, the introduction of a chlorine atom dramatically increased potency. The position of the chlorine atom was also critical, with the para-substituted analogue (3b ) exhibiting the highest affinity, followed by the meta- (3c ) and ortho-substituted (3d ) analogues[4]. This suggests that a specific interaction, likely a halogen bond or a favorable hydrophobic contact, is formed when the chlorine is at the para-position, highlighting the importance of positional isomerism in drug design.

Mechanistic Insights: The "Why" Behind the Affinity Differences

The observed differences in binding affinity between chlorothienyl and phenyl analogues can be attributed to a combination of factors:

  • Halogen Bonding: The chlorine atom on the thienyl ring can act as a halogen bond donor, forming a favorable non-covalent interaction with an electron-rich atom (e.g., oxygen or nitrogen) in the protein's binding pocket. This can provide an additional anchor point for the ligand, thereby increasing its binding affinity.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom alters the electron density of the aromatic ring. This can influence the strength of π-π stacking interactions and hydrogen bonds formed by other parts of the molecule.

  • Steric and Conformational Effects: The size of the chlorine atom can induce a specific conformation in the ligand that is more favorable for binding. It can also create a better steric fit within the binding pocket, maximizing favorable van der Waals interactions.

  • Hydrophobicity: The substitution of a hydrogen atom with a more lipophilic chlorine atom can enhance hydrophobic interactions with nonpolar residues in the binding site.

Experimental Protocols for Binding Affinity Determination

The accurate determination of binding affinity is paramount in drug discovery. Several robust techniques are commonly employed, each with its own set of principles and applications.

Radioligand Binding Assay

This is a highly sensitive and widely used method to measure the affinity of a ligand for its receptor.

Principle: A radiolabeled ligand (e.g., with ³H or ¹²⁵I) is incubated with a biological sample containing the target receptor. The amount of radioligand that binds to the receptor is then measured. In a competition assay, a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is used to determine its binding affinity (Kᵢ).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor through homogenization and centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radioactivity and measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor-Containing Membranes incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubate filtrate Rapid Filtration to Separate Bound from Free Ligand incubate->filtrate count Scintillation Counting of Bound Radioactivity filtrate->count analyze Calculate IC50 and Ki Values count->analyze

Workflow for a Radioligand Binding Assay.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection.

Step-by-Step Methodology:

  • Sample Preparation: Prepare precisely matched buffer solutions for both the macromolecule and the ligand to minimize heats of dilution. Dialyze both samples against the same buffer.

  • Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument. Fill the reference cell with buffer and the sample cell with the macromolecule solution.

  • Titration: Load the ligand solution into the injection syringe. Program the instrument with the desired injection volume, spacing, and temperature.

  • Data Acquisition: Initiate the titration. The instrument will inject the ligand into the sample cell at regular intervals and record the heat change after each injection.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to macromolecule. Fit the data to a suitable binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

ITC_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_samples Prepare Macromolecule and Ligand in Matched Buffer load_instrument Load Samples into ITC Instrument prep_samples->load_instrument titrate Inject Ligand into Macromolecule Solution load_instrument->titrate acquire Measure Heat Change After Each Injection titrate->acquire analyze Determine Thermodynamic Parameters (Kd, ΔH, ΔS) acquire->analyze

Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.

Principle: One binding partner (the ligand) is immobilized on a sensor chip surface. The other binding partner (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Choose a sensor chip with a suitable surface chemistry for immobilizing the ligand.

  • Ligand Immobilization: Covalently attach the ligand to the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface. The association (on-rate) and dissociation (off-rate) of the analyte are monitored in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by flowing a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.

  • Data Analysis: Analyze the sensorgrams (plots of SPR signal versus time) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Conclusion: A Strategic Choice in Lead Optimization

The decision to employ a chlorothienyl group as a bioisosteric replacement for a phenyl ring is a strategic one that should be driven by empirical data and a clear understanding of the desired improvements in a drug candidate's profile. As the presented data suggests, this substitution can lead to significant enhancements in binding affinity and, by extension, potency. The underlying mechanisms for these improvements are multifaceted, involving a combination of electronic, steric, and specific non-covalent interactions like halogen bonding.

By leveraging robust biophysical techniques such as radioligand binding assays, ITC, and SPR, researchers can quantitatively assess the impact of such structural modifications. This data-driven approach is essential for the rational design of next-generation therapeutics with superior efficacy and safety profiles. The chlorothienyl moiety represents a valuable tool in the medicinal chemist's arsenal for fine-tuning molecular interactions and advancing promising lead compounds toward the clinic.

References

  • Powers, J. P., et al. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 16(11), 2842-2845. [Link]

  • Chua, P. C., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(3), 1017-1027. [Link]

Sources

Validation

Spectroscopic Characterization of Thienylalanine vs. Chlorothienylalanine: A Technical Comparison Guide

Topic: Spectroscopic Differences Between Chlorothiophene and Thiophene Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differences Between Chlorothiophene and Thiophene Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, replacing a phenyl ring with a thiophene moiety (bioisosterism) is a strategic tool to alter metabolic stability, lipophilicity, and receptor binding.[1] A critical extension of this is the chlorination of the thiophene ring, often at the 5-position, to block metabolic oxidation (CYP450 hotspots) or modulate electronic properties.

This guide provides a rigorous spectroscopic comparison between


-(2-thienyl)-L-alanine  (Thienylalanine) and its chlorinated analog, 

-(5-chloro-2-thienyl)-L-alanine
.[1] We analyze the distinct spectral signatures arising from the chlorine substituent—specifically the heavy-atom effect in fluorescence, isotopic patterns in MS, and electronic shielding in NMR—to provide a self-validating characterization workflow.

Part 1: Structural & Electronic Fundamentals

To interpret the spectra, one must first understand the electronic perturbation caused by the chlorine atom on the thiophene ring.

  • Thiophene: An electron-rich aromatic heterocycle (6

    
    -electrons).[1] The sulfur atom acts as a weak electron donor via resonance.
    
  • Chlorothiophene: Chlorine exerts two opposing effects:[1]

    • Inductive Effect (-I): Withdraws electron density through the

      
      -bond, deshielding adjacent nuclei.[1]
      
    • Resonance Effect (+M): Donates lone pair electron density into the

      
      -system, shielding certain ring positions.[1]
      

In 5-chloro-2-thienylalanine, the chlorine is positioned para to the alanine side chain (in the thiophene numbering context). This substitution breaks the symmetry and alters the dipole moment, resulting in distinct vibrational and magnetic resonance signatures.

Diagram 1: Electronic Influence on Spectroscopy

ElectronicEffects Cl_Atom Chlorine Substituent (5-Position) Inductive Inductive Effect (-I) Electron Withdrawal Cl_Atom->Inductive Resonance Resonance Effect (+M) Lone Pair Donation Cl_Atom->Resonance Fluorescence Fluorescence Quenching (Heavy Atom Effect) Cl_Atom->Fluorescence Intersystem Crossing (S1 -> T1) IR Vibrational Modes (C-Cl Stretch ~700-850 cm⁻¹) Cl_Atom->IR Mass/Bond Strength MS Mass Spec (Isotope Pattern 3:1) Cl_Atom->MS 35Cl / 37Cl Ratio NMR NMR Shifts (Shielding/Deshielding) Inductive->NMR Deshields C5 Resonance->NMR Shields C3/C4

Caption: Causal flow of chlorine's electronic and physical properties on observable spectral data.

Part 2: Spectroscopic Comparison (The Core)

Nuclear Magnetic Resonance (NMR)

The most diagnostic tool for structural verification is


H NMR. The substitution of Hydrogen with Chlorine at the 5-position simplifies the splitting pattern and shifts the remaining ring protons.
Comparative

H NMR Data (in DMSO-

)
Proton Position

-(2-Thienyl)alanine (

ppm)

-(5-Chloro-2-thienyl)alanine (

ppm)
Signal Change / Diagnostic Note

-CH (Amino Acid)
~3.8 - 4.0~3.8 - 4.0Minimal Change. The chiral center is insulated from the ring by the

-CH

.

-CH

(Linker)
~3.2 - 3.4~3.2 - 3.4Diastereotopic. Appears as multiplet/ABX system.[1] Slight downfield shift possible in Cl-analog.[1]
H-3 (Ring) ~6.95 (dd)~6.85 (d)Split Simplification. Becomes a doublet (

Hz) instead of dd.
H-4 (Ring) ~6.98 (dd)~6.95 (d)Coupling Partner Lost. H-4 couples only to H-3.[1]
H-5 (Ring) ~7.35 (dd)ABSENT Primary Indicator. Loss of the most downfield aromatic signal confirms 5-substitution.[1]

Key Coupling Constant (


) Changes: 
  • Thiophene:

    
     Hz, 
    
    
    
    Hz,
    
    
    Hz.[1]
  • 5-Chlorothiophene: Only

    
     remains (~3.8 - 4.0 Hz).[1] The complex "doublet of doublets" patterns collapse into clean doublets.
    
Vibrational Spectroscopy (IR & Raman)

Chlorine is a heavy atom, which drastically lowers the frequency of the bond vibration compared to the C-H bond it replaces.

  • Infrared (IR):

    • C-Cl Stretch: Look for a distinct, medium-to-strong band in the 700–850 cm⁻¹ region (often ~750 cm⁻¹).[1] This region is usually clear in the non-chlorinated parent.[1]

    • Ring Breathing: The thiophene ring breathing mode (~830 cm⁻¹) may shift slightly but is less diagnostic than the appearance of the C-Cl band.

  • Raman:

    • The C-S stretch and ring deformation modes are Raman active. The C-Cl stretch is also Raman active and appears as a sharp peak in the fingerprint region, useful if the IR region is obscured by solvent or buffer peaks.

UV-Vis & Fluorescence (Electronic Transitions)

This is where the "Heavy Atom Effect" becomes the critical differentiator.

  • UV-Vis Absorbance:

    • Thienylalanine:

      
       nm.[1]
      
    • Chlorothienylalanine:

      
       nm.[1]
      
    • Observation: A slight bathochromic shift (red shift) is observed due to the interaction of chlorine's lone pairs with the aromatic

      
      -system, slightly lowering the HOMO-LUMO gap.
      
  • Fluorescence:

    • Thienylalanine: Weakly fluorescent.[1]

    • Chlorothienylalanine: Quenched. [1]

    • Mechanism:[1] The high atomic number of Chlorine (

      
      ) enhances spin-orbit coupling.[1] This facilitates Intersystem Crossing (ISC)  from the excited singlet state (
      
      
      
      ) to the triplet state (
      
      
      ), effectively quenching fluorescence (non-radiative decay or weak phosphorescence).
Mass Spectrometry (The "Smoking Gun")

For drug development QC, MS provides the most absolute confirmation of chlorination.

  • Thienylalanine (

    
    ): 
    
    • Molecular Ion (

      
      ): 171.[1]
      
    • Isotope Pattern: Small

      
       peak (~4.5%) due to 
      
      
      
      S.[1]
  • 5-Chloro-2-thienylalanine (

    
    ): 
    
    • Molecular Ion (

      
      ): 205.[1]
      
    • Isotope Pattern: Distinct 3:1 ratio between

      
       205 (
      
      
      
      Cl) and 207 (
      
      
      Cl).[1]
    • Note: The presence of Sulfur adds complexity, but the 3:1 height ratio of M to M+2 is unmistakable for Chlorine.

Part 3: Experimental Protocols

Workflow Diagram: Characterization Pipeline

Workflow cluster_QC Quality Control & ID Sample Crude Synthesis Product (Thienylalanine Derivative) MS_Step 1. Mass Spectrometry (LC-MS) Check for M+2 (3:1 Ratio) Sample->MS_Step NMR_Step 2. 1H NMR (DMSO-d6) Check Aromatic Region Integration (2H vs 3H) MS_Step->NMR_Step IR_Step 3. IR Spectroscopy Scan 600-900 cm⁻¹ for C-Cl NMR_Step->IR_Step Decision Is 5-Chloro confirmed? IR_Step->Decision Pass Proceed to Bio-Assay (Metabolic Stability) Decision->Pass Yes Fail Repurify / Resynthesize Decision->Fail No

Caption: Step-by-step decision tree for validating the synthesis of chlorinated thienylalanine.

Protocol 1: NMR Characterization

Objective: Confirm regioselectivity of chlorination (5-position vs 3- or 4-position).

  • Sample Prep: Dissolve 5-10 mg of the amino acid in 0.6 mL of DMSO-

    
     . (Note: D
    
    
    
    O is acceptable for the zwitterion, but DMSO often provides sharper resolution for the aromatic protons and exchangeable NH protons).
  • Acquisition: Acquire a standard

    
    H spectrum (min 16 scans).[1]
    
  • Analysis:

    • Locate the aromatic region (6.5 – 7.5 ppm).[1]

    • Pass Criteria: You must observe exactly two discrete doublets in the aromatic region.[1]

    • Fail Criteria: Presence of three signals (indicates starting material) or singlets (indicates wrong substitution pattern, e.g., 3,5-dichloro).[1]

Protocol 2: Fluorescence Quenching Verification

Objective: Verify the heavy atom effect (useful for binding assays where fluorescence background matters).

  • Preparation: Prepare 10

    
    M solutions of both Thienylalanine and Chlorothienylalanine in Phosphate Buffered Saline (PBS), pH 7.4.
    
  • Excitation: Set excitation wavelength to 235 nm.

  • Emission Scan: Scan emission from 250 nm to 400 nm.

  • Result: The Chlorothienylalanine sample should show >80% reduction in integrated fluorescence intensity compared to the non-chlorinated control.

References

  • Spectroscopic Data of Thiophene Derivatives: "The Ultraviolet Spectra of the Thiophene Derivatives." Bulletin of the Chemical Society of Japan.

  • NMR Chemical Shifts: "1H NMR Chemical Shifts of Heterocycles." University of Wisconsin / ACS Organic Chemistry Data.[1]

  • Synthesis of Thienylalanine: "Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine." ResearchGate.[1]

  • Heavy Atom Effect: "External heavy-atom effect on fluorescence kinetics." PhysChemComm.

  • Mass Spectrometry Isotope Patterns: "Isotope patterns for -Cl and -Br." University of Calgary.[1]

Sources

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